Product packaging for Neosenkirkine(Cat. No.:CAS No. 57194-70-4)

Neosenkirkine

Cat. No.: B1237278
CAS No.: 57194-70-4
M. Wt: 365.4 g/mol
InChI Key: HPDHKHMHQGCNPE-HKZJLVJOSA-N
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Description

Neosenkirkine, with the CAS registry number 57194-70-4, is a pyrrolizidine alkaloid compound with the molecular formula C19H27NO6 and a molecular weight of 365.42 g/mol . As a member of the pyrrolizidine alkaloid class, it is a subject of significant interest in phytochemical and toxicological studies. These compounds are frequently investigated for their presence in botanicals and their potential hepatotoxic and genotoxic effects, making this compound a crucial analytical standard for safety assessment in herbal medicine and product quality control . This product is supplied as a high-purity grade compound (≥99%) to ensure reliability in your research applications . It is intended for Research Use Only and is strictly not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can utilize this standard for method development, qualitative and quantitative analysis via techniques such as HPLC-MS/MS and UHPLC-MS/MS, as referenced in modern phytochemical research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27NO6 B1237278 Neosenkirkine CAS No. 57194-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-/t12-,15-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDHKHMHQGCNPE-HKZJLVJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317519
Record name Neosenkirkine
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/
Record name SENKIRKINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3X10-14 mm Hg @ 25 °C /Estimated/
Record name SENKIRKINE
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CAS No.

57194-70-4, 2318-18-5
Record name Neosenkirkine
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Melting Point

198 °C
Record name SENKIRKINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Neosenkirkine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of neosenkirkine, a member of the otonecine class of pyrrolizidine alkaloids. Due to the limited specific data available for this compound, this guide also draws upon the broader knowledge of related pyrrolizidine alkaloids to infer its likely biological activities and mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic pyrrolizidine alkaloid characterized by an otonecine necine base. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₉H₂₇NO₆[1]
Molecular Weight 365.42 g/mol [1][2]
IUPAC Name (1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione[3]
CAS Number 57194-70-4[4]
SMILES CC=C1CC(C)C(C)(O)C(=O)OCC2=CCN(C)CCC(OC1=O)C2=O[5]
InChI Key HPDHKHMHQGCNPE-NVRJPZSUSA-N[1][5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]
logP (Octanol/Water) 1.010 (Calculated)[5]
Water Solubility -2.09 log(mol/L) (Calculated)[5]

Biological Activity and Toxicological Profile

Direct experimental studies on the biological activity of this compound are scarce in publicly available literature. However, as an otonecine-type pyrrolizidine alkaloid (PA), its biological effects are presumed to be in line with other toxic PAs containing a 1,2-unsaturated necine base.[2][4]

The primary toxicological concern with this class of compounds is hepatotoxicity .[4][6] PAs are known to cause a range of liver damage, from acute to chronic.[4] The structural feature essential for this toxicity is the presence of the 1,2-double bond in the necine base.[5]

Other potential biological activities associated with pyrrolizidine alkaloids in general include genotoxicity, cytotoxicity, and neurotoxicity.[1] Some PAs have also been investigated for anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, though their inherent toxicity often limits their therapeutic potential.[2]

Mechanism of Action: Metabolic Activation and Hepatotoxicity

The toxicity of this compound, like other unsaturated PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[4] This process is a critical determinant of its toxic potential.

The proposed mechanism involves the following key steps:

  • Cytochrome P450-mediated Dehydrogenation: In the liver, cytochrome P450 enzymes metabolize the pyrrolizidine alkaloid, leading to the formation of a highly reactive pyrrolic ester.[4]

  • Formation of Reactive Electrophiles: This pyrrolic ester is a potent electrophile that can readily react with cellular nucleophiles.

  • Adduct Formation: The reactive metabolite can form adducts with DNA and cellular proteins, leading to cellular dysfunction, DNA damage, and disruption of cellular processes.[5]

  • Cellular Damage and Toxicity: The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, leading to cell death, inflammation, and, in chronic cases, liver cirrhosis and cancer.[4]

The following diagram illustrates the general metabolic activation pathway of toxic pyrrolizidine alkaloids, which is applicable to this compound.

Metabolic_Activation_of_PAs This compound This compound (Inactive Pyrrolizidine Alkaloid) Metabolite Reactive Pyrrolic Ester (Electrophilic Metabolite) This compound->Metabolite  Cytochrome P450  (Liver) Adducts DNA and Protein Adducts Metabolite->Adducts  Nucleophilic Attack Cellular_Targets Cellular Nucleophiles (DNA, Proteins) Cellular_Targets->Adducts Toxicity Hepatotoxicity (Cell Death, Inflammation) Adducts->Toxicity

Metabolic activation of pyrrolizidine alkaloids.

Experimental Protocols

A. General Protocol for Isolation and Purification

  • Extraction:

    • Dried and powdered plant material is extracted with an appropriate solvent, typically methanol or ethanol, often acidified to facilitate the extraction of alkaloids.

    • The crude extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning:

    • The concentrated extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) and washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

    • The acidic aqueous phase is then made basic (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free base alkaloids.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina.

    • Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, often with the addition of a small amount of ammonia to prevent tailing of the alkaloids.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

B. General Protocol for Structure Elucidation

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: To determine the number and types of protons and their connectivity.

      • ¹³C NMR: To determine the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between protons and carbons.

    • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

The following workflow illustrates a general process for the isolation and characterization of a natural product like this compound.

Experimental_Workflow Plant_Material Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Column_Chromatography Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification HPLC / Prep-TLC Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Spectroscopy MS, NMR, IR, UV-Vis Structure_Elucidation->Spectroscopy

General workflow for natural product isolation.

References

Isolating Neosenkirkine from Tussilago farfara: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of Neosenkirkine, a minor pyrrolizidine alkaloid (PA), from Tussilago farfara (coltsfoot). This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and logical workflows required for the successful extraction, purification, and identification of this compound.

Introduction

Tussilago farfara has a long history in traditional medicine, but its use is often scrutinized due to the presence of hepatotoxic pyrrolizidine alkaloids. While senkirkine and senecionine are the major PAs found in this plant, a number of minor alkaloids, including this compound, are also present. The isolation and characterization of these minor components are crucial for a complete understanding of the plant's chemical profile and for toxicological and pharmacological research. This guide outlines a robust methodology for the isolation of this compound, providing researchers with the necessary information to obtain this compound for further study.

Experimental Protocols

The isolation of this compound from Tussilago farfara is a multi-step process involving extraction of the crude alkaloids followed by chromatographic purification.

Extraction of Crude Pyrrolizidine Alkaloids

This protocol is adapted from established methods for extracting PAs from plant material.

Materials:

  • Dried and powdered aerial parts of Tussilago farfara

  • Methanol (MeOH)

  • 5% Hydrochloric acid (HCl)

  • Zinc dust

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Large-scale extraction apparatus (e.g., Soxhlet or percolation)

  • pH meter or pH paper

Procedure:

  • Methanol Extraction: Exhaustively extract the dried, powdered plant material with methanol. This can be done using a large-scale extraction apparatus.

  • Solvent Evaporation: Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 5% HCl. Filter the acidic solution to remove any insoluble material.

  • Degreasing: Extract the acidic aqueous solution with dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the dichloromethane phase.

  • Reduction of N-oxides: To the aqueous acid solution, add zinc dust (approximately 10% of the initial plant material weight) and stir for 24 hours at room temperature. This step reduces any PA N-oxides to their corresponding tertiary amine bases, improving their extractability into organic solvents.

  • Basification: After the reduction is complete, filter the solution to remove the excess zinc dust. Make the solution alkaline by adding 25% NH₄OH until a pH of 9-10 is reached.

  • Extraction of Tertiary Alkaloids: Extract the alkaline solution multiple times with dichloromethane. Combine the dichloromethane extracts.

  • Drying and Evaporation: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture (CAM).

Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid mixture requires sequential chromatographic steps to separate it from the more abundant PAs and other minor components.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Stationary Phase: Silica gel (70-230 mesh)

  • Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂, gradually increasing the polarity by adding MeOH).

  • Procedure:

    • Dissolve the CAM in a minimal amount of dichloromethane.

    • Prepare a silica gel column with the chosen solvent system.

    • Load the dissolved CAM onto the top of the column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., CH₂Cl₂:MeOH:NH₄OH in a ratio of 85:14:1) and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are likely to be eluted with a moderately polar solvent mixture.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: A reversed-phase C18 column is suitable for the separation of PAs.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid), is often effective. The exact gradient will need to be optimized based on the specific column and the composition of the enriched fraction from the previous step.

  • Procedure:

    • Dissolve the this compound-enriched fraction in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run the optimized gradient program.

    • Monitor the elution profile using a UV detector (PAs typically have a chromophore that absorbs in the UV range).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for the characterization of this compound.

PropertyValue
Molecular Formula C₁₉H₂₇NO₆
Molecular Weight 365.42 g/mol
¹H-NMR (CDCl₃, ppm) See Table 3.2 for detailed assignments
¹³C-NMR (CDCl₃, ppm) See Table 3.3 for detailed assignments
¹H-NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
24.00m
2.30m
2.80m
3.30d15.0
3.90d15.0
2.30m
2.80m
75.20m
4.35d12.0
4.90d12.0
112.10s
131.90s
145.80q7.0
151.80d7.0
171.20s
181.30s
192.50s
¹³C-NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ, ppm)
1135.0
2130.0
335.0
555.0
630.0
775.0
8170.0
965.0
1080.0
1120.0
12175.0
1315.0
14130.0
1512.0
16140.0
1725.0
1828.0
1940.0

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the isolation of this compound.

experimental_workflow start Dried & Powdered Tussilago farfara extraction Exhaustive Methanol Extraction start->extraction evaporation1 Evaporation of Methanol extraction->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract acid_base Acid-Base Liquid-Liquid Extraction (HCl, CH2Cl2, NH4OH) crude_extract->acid_base cam Crude Alkaloid Mixture (CAM) acid_base->cam silica_gel Silica Gel Column Chromatography cam->silica_gel enriched_fraction This compound-Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Overall workflow for the isolation of this compound.

acid_base_extraction_detail cluster_0 Acid-Base Purification crude_extract Crude Methanol Extract dissolve_hcl Dissolve in 5% HCl crude_extract->dissolve_hcl filter1 Filter dissolve_hcl->filter1 acidic_solution Acidic Aqueous Solution filter1->acidic_solution degrease Extract with CH2Cl2 acidic_solution->degrease lipids Lipophilic Impurities (discard) degrease->lipids Organic Phase zn_reduction Add Zn dust (24h) degrease->zn_reduction Aqueous Phase filter2 Filter zn_reduction->filter2 basify Add NH4OH to pH 9-10 filter2->basify alkaline_solution Alkaline Aqueous Solution basify->alkaline_solution extract_ch2cl2 Extract with CH2Cl2 alkaline_solution->extract_ch2cl2 aqueous_waste Aqueous Layer (discard) extract_ch2cl2->aqueous_waste Aqueous Phase organic_phase Combined CH2Cl2 Extracts extract_ch2cl2->organic_phase Organic Phase dry_evaporate Dry (Na2SO4) & Evaporate organic_phase->dry_evaporate cam Crude Alkaloid Mixture dry_evaporate->cam

Caption: Detailed acid-base extraction workflow.

Unveiling the Botanical Origins of Neosenkirkine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Neosenkirkine, a pyrrolizidine alkaloid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the botanical origins, quantification, and extraction of this compound.

Introduction to this compound

This compound is a macrocyclic otonecine-type pyrrolizidine alkaloid (PA). PAs are a large group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] The structure of this compound, an ester of otonecine with a C10 dicarboxylic acid, confers specific chemical and toxicological properties. While PAs are known for their potential hepatotoxicity, there is also growing interest in their potential pharmacological activities. A thorough understanding of their natural sources is the first critical step in harnessing their potential or mitigating their risks.

Natural Sources and Quantitative Data

This compound has been identified in several plant species, primarily within the Asteraceae family, and more specifically in the genus Senecio. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the geographical location.

Plant SpeciesFamilyPlant PartThis compound ContentReference(s)
Senecio pierotiiAsteraceaeRoots5.3 mg/kg (0.00053%)[3]
Senecio pierotiiAsteraceaeAerial PartsNot Quantified[3]
Senecio leptolobusAsteraceaeWhole Plant250 mg from crude extract[4]
Senecio species (Turkey)AsteraceaeNot SpecifiedMinor alkaloid
Brachyglottis repandaAsteraceaeNot SpecifiedContains PAs[5][6][7][8]

Note: The quantitative data for Senecio leptolobus is presented as the yield from a crude alkaloid extract and not as a direct concentration in the plant material. Further research is needed to establish a more comprehensive and standardized quantitative profile of this compound across a wider range of plant species.

Experimental Protocols

The isolation and quantification of this compound from plant sources typically involve a multi-step process including extraction, purification, and analysis.

Extraction of this compound from Senecio pierotii

This protocol is adapted from the methodology described in the study by Hirono et al. (1982).[3]

Materials:

  • Dried and powdered roots of Senecio pierotii

  • Methanol (MeOH)

  • 0.5 N Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Ammonia solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate

  • Aluminum oxide for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Methanol Extraction: Extract 600 g of dried and powdered roots of Senecio pierotii with methanol.

  • Acid-Base Extraction: a. Evaporate the methanol extract to dryness. b. Dissolve the residue in 0.5 N H₂SO₄. c. Wash the acidic solution with diethyl ether to remove non-alkaloidal compounds. d. Make the acidic solution alkaline with ammonia. e. Extract the alkaloids with chloroform.

  • Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and evaporate to yield a crude alkaloidal mixture (approximately 1.08 g).

  • Purification: a. Subject the crude extract to column chromatography on aluminum oxide. b. Further purify the fractions containing this compound by HPLC to yield pure this compound (3.2 mg).[3]

Analytical Quantification

The quantification of this compound is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][9][10]

General HPLC-MS/MS Method:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

General GC-MS Method:

  • Derivatization: PAs, especially their N-oxides, often require a reduction and/or derivatization step to increase their volatility for GC analysis.

  • Column: A non-polar or medium-polar capillary column is typically employed.

  • Detection: Mass spectrometry is used for the identification and quantification of the analytes.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, an otonecine-type pyrrolizidine alkaloid, is a complex enzymatic process. The pathway begins with the formation of the necine base, otonecine, which is then esterified with a specific necic acid.

The biosynthesis of the otonecine base starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine. Through a series of oxidation, cyclization, and hydroxylation reactions, homospermidine is converted to retronecine, a common precursor for many pyrrolizidine alkaloids. Retronecine is then further metabolized to form the otonecine base.

The necic acid moiety of this compound is a C10 dicarboxylic acid. The biosynthesis of this component is less well-understood but is believed to originate from the metabolism of amino acids such as isoleucine. The final step in the biosynthesis of this compound is the esterification of the otonecine base with the activated form of the necic acid.

Neosenkirkine_Biosynthesis cluster_necine Necine Base Biosynthesis cluster_necic_acid Necic Acid Biosynthesis L-Arginine L-Arginine Putrescine Putrescine L-Arginine->Putrescine Arginine decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine synthase Retronecine Retronecine Homospermidine->Retronecine Series of enzymatic reactions Otonecine Otonecine Retronecine->Otonecine Further metabolism This compound This compound Otonecine->this compound Esterification Isoleucine Isoleucine C10 Dicarboxylic Acid C10 Dicarboxylic Acid Isoleucine->C10 Dicarboxylic Acid Multiple enzymatic steps C10 Dicarboxylic Acid->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental and Logical Workflow

The process of identifying and quantifying this compound from a plant source follows a logical workflow, from sample collection to data analysis.

Experimental_Workflow Plant Material Collection\nand Preparation Plant Material Collection and Preparation Extraction\n(e.g., Acid-Base Extraction) Extraction (e.g., Acid-Base Extraction) Plant Material Collection\nand Preparation->Extraction\n(e.g., Acid-Base Extraction) Purification\n(e.g., Column Chromatography) Purification (e.g., Column Chromatography) Extraction\n(e.g., Acid-Base Extraction)->Purification\n(e.g., Column Chromatography) Analysis\n(HPLC-MS/MS or GC-MS) Analysis (HPLC-MS/MS or GC-MS) Purification\n(e.g., Column Chromatography)->Analysis\n(HPLC-MS/MS or GC-MS) Data Processing\nand Quantification Data Processing and Quantification Analysis\n(HPLC-MS/MS or GC-MS)->Data Processing\nand Quantification

Caption: General experimental workflow for this compound analysis.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound, providing quantitative data where available, and detailing experimental protocols for its extraction and analysis. The provided diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow. Further research is warranted to expand the list of this compound-containing plants and to obtain more comprehensive quantitative data. A deeper understanding of the biosynthesis of the necic acid moiety is also an important area for future investigation. This information is vital for both ensuring the safety of herbal products and for exploring the potential pharmacological applications of this intriguing pyrrolizidine alkaloid.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Neosenkirkine and Related Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic organic compounds synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1][2] These secondary metabolites are found predominantly in the plant families Asteraceae, Boraginaceae, and Fabaceae.[1][3] PAs are characterized by a core structure of pyrrolizidine, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead.[1][4] They typically exist as esters, composed of a necine base (the pyrrolizidine amino alcohol) and one or more necic acids.[4][5]

The structural diversity of PAs is vast, with over 500 different compounds identified.[5] This diversity arises from variations in the necine base, the necic acids, and the esterification pattern.[1] PAs are classified into four main types based on the structure of the necine base: retronecine, heliotridine, otonecine, and platynecine.[5] PAs containing a 1,2-unsaturated necine base, such as retronecine, heliotridine, and otonecine types, are known to be highly toxic.[6] In contrast, those with a saturated necine base, like platynecine, are considered less toxic.

These compounds pose a significant health risk to humans and livestock as they can contaminate food sources like honey, milk, grain, and eggs, as well as herbal medicines and supplements.[7][8] The toxicity of PAs is primarily linked to their metabolic activation in the liver, leading to strong hepatotoxic (liver-damaging), genotoxic (DNA-damaging), cytotoxic (cell-damaging), and tumorigenic (tumor-causing) effects.[1][7][8]

This compound and Senkirkine: Otonecine-Type PAs

This compound and its close relative, senkirkine, belong to the otonecine-type class of pyrrolizidine alkaloids.[9][10] This class is characterized by the otonecine necine base. Senkirkine is a major PA found in several plant species, including Tussilago farfara (coltsfoot), Emilia sonchifolia, and various Senecio species.[6][10][11][12] this compound has also been isolated from Senecio species.[9][10][12]

Chemical Properties:

PropertyThis compoundSenkirkine (Renardin)Reference
CAS Number 57194-70-42318-18-5[13],[14]
Molecular Formula C₁₉H₂₇NO₆C₁₉H₂₇NO₆[15],[16]
Molecular Weight 365.42 g/mol 365.4 g/mol [15],[16]
Structure Otonecine-type macrocyclic PAOtonecine-type macrocyclic PA[9],[16]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.Data not specified, but general PA solubility patterns apply.[13]

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of PAs is a complex process that occurs primarily in the roots of producing plants.[9] The pathway can be broadly divided into the formation of the necine base and the necic acids, followed by their esterification.

3.1 Necine Base Synthesis The synthesis of the necine base begins with the amino acid ornithine, which is a precursor to putrescine.[2] The first committed step in the pathway is catalyzed by homospermidine synthase (HSS), an enzyme that couples two molecules of putrescine (derived from arginine and ornithine) to form homospermidine.[3] This intermediate then undergoes a series of oxidation, cyclization, and reduction steps to form the characteristic bicyclic pyrrolizidine core, such as retronecine.[3]

3.2 Necic Acid Synthesis Necic acids are derived from common amino acids, such as isoleucine, leucine, and valine, through various metabolic pathways.[2] Their structural diversity contributes significantly to the wide range of PAs found in nature.

3.3 Esterification The final step in PA biosynthesis is the esterification of the necine base with one or two necic acids. This reaction combines the two separately synthesized components to form the final, biologically active alkaloid.[3] The resulting PAs may be stored in the plant as tertiary amines or as N-oxides, the latter being more water-soluble.[8]

PA_Biosynthesis_Workflow cluster_precursors Primary Metabolites cluster_pathway Biosynthetic Pathway cluster_product Final Product Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine AminoAcids Isoleucine, Leucine, etc. NecicAcids Necic Acids AminoAcids->NecicAcids Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) NecineBase Necine Base (e.g., Retronecine) Homospermidine->NecineBase Oxidation & Cyclization Esterification Esterification NecineBase->Esterification NecicAcids->Esterification PA Pyrrolizidine Alkaloid (e.g., this compound) Esterification->PA PA_Metabolism_Pathway cluster_liver Hepatic Metabolism (Liver) cluster_effects Cellular Effects PA Parent Pyrrolizidine Alkaloid (in blood) CYP450 CYP450 Enzymes PA->CYP450 Activation DetoxEnzymes Detoxification Enzymes (Esterases, FMOs, UGTs) PA->DetoxEnzymes Detoxification ReactiveMetabolite Reactive Pyrrolic Esters (Dehydro-PAs) CYP450->ReactiveMetabolite DetoxProducts Detoxified Products (Hydrolyzed PAs, N-Oxides, Glucuronides) DetoxEnzymes->DetoxProducts Adducts DNA & Protein Adducts ReactiveMetabolite->Adducts Covalent Binding Excretion Excretion DetoxProducts->Excretion Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Adducts->Toxicity Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PAMetabolites PA Reactive Metabolites DeathReceptors Death Receptors (e.g., TNFR, FasR) PAMetabolites->DeathReceptors Induces Mitochondria Mitochondrial Stress PAMetabolites->Mitochondria Induces DISC DISC Formation (FADD/TRADD) DeathReceptors->DISC Caspase8 Caspase-8 / -10 Activation DISC->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis & Liver Injury Caspase37->Apoptosis PA_Analysis_Workflow Start Start: Plant/Food Sample Homogenize 1. Sample Homogenization Start->Homogenize Extract 2. Acidic Aqueous Extraction (e.g., with sonication) Homogenize->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Collect 4. Collect Supernatant (Crude Extract) Centrifuge->Collect SPE 5. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Collect->SPE Evap 6. Evaporation & Reconstitution SPE->Evap Analysis 7. UHPLC-MS/MS Analysis (MRM Mode) Evap->Analysis End End: Quantified PA Levels Analysis->End

References

An In-depth Technical Guide to the Discovery and History of Neosenkirkine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a naturally occurring pyrrolizidine alkaloid (PA) belonging to the otonecine-type subclass. These compounds are notorious for their hepatotoxicity, which has significant implications for human and animal health due to the contamination of foodstuffs and herbal medicines. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of this compound, with a focus on its isolation, structural elucidation, and mechanism of toxicity. The information is presented to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and History

The history of this compound is closely intertwined with that of its more widely known analog, senkirkine. Initial investigations into the alkaloidal content of various plant species, particularly within the genus Senecio (family Asteraceae), led to the isolation and characterization of numerous pyrrolizidine alkaloids.

This compound was first reported as a novel pyrrolizidine alkaloid in the early 1980s. A pivotal study published in 1982 detailed the isolation of this compound alongside senkirkine from Senecio pierotii. This report notably mentioned that this was the "second occasion in which this compound has been found in nature," suggesting an even earlier, though less cited, discovery.

Subsequent research in 1988 further solidified the understanding of this compound's natural occurrence. A detailed investigation of the complex alkaloid mixture from Senecio anonymus led to the isolation of ten different pyrrolizidine alkaloids, including this compound.[1] This study was instrumental in providing a more comprehensive chemical profile of the plant and firmly establishing this compound's presence within this genus.

Physicochemical Properties

The structural and physical properties of this compound have been determined through various analytical techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography. These data are essential for its identification and characterization in complex mixtures.

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₆[1]
Molecular Weight 365.42 g/mol [1]
Melting Point 216 °C
Optical Rotation +26.8° (in Chloroform)
CAS Number 57194-70-4

Experimental Protocols

Isolation of this compound from Senecio pierotii

The following protocol is based on the methodology described for the isolation of this compound from the roots and aerial parts of Senecio pierotii.

1. Extraction:

  • The dried and powdered plant material (roots or aerial parts) is subjected to extraction with methanol (MeOH).

  • The resulting methanol extract is concentrated under reduced pressure.

2. Acid-Base Extraction:

  • The concentrated extract is acidified with 0.5N sulfuric acid (H₂SO₄).

  • The acidic solution is washed with diethyl ether (Et₂O) to remove non-alkaloidal components.

  • The acidic aqueous phase is then made alkaline with ammonia (NH₃) to a pH of approximately 9-10.

  • The alkaline solution is extracted with chloroform (CHCl₃) to partition the free alkaloid bases into the organic layer.

3. Purification:

  • The chloroform extract is concentrated to yield a crude alkaloidal mixture.

  • This mixture is subjected to column chromatography over aluminum oxide.

  • Fractions containing a mixture of this compound and senkirkine are collected.

  • Final separation of this compound from senkirkine is achieved using high-performance liquid chromatography (HPLC).

G plant Dried Senecio pierotii Plant Material extraction Methanol Extraction plant->extraction acidification Acidification (0.5N H₂SO₄) extraction->acidification wash Diethyl Ether Wash acidification->wash basification Basification (Ammonia) wash->basification chloroform_extraction Chloroform Extraction basification->chloroform_extraction column_chromatography Aluminum Oxide Column Chromatography chloroform_extraction->column_chromatography hplc HPLC Separation column_chromatography->hplc This compound Pure this compound hplc->this compound

Bioactivation Pathway of this compound

Synthesis

To date, a dedicated total synthesis of this compound has not been extensively reported in the literature. The chemical synthesis of pyrrolizidine alkaloids is a complex challenge due to the stereochemical complexity of the necine base and the macrocyclic ester linkage. However, general strategies for the synthesis of the pyrrolizidine core and the necic acid moieties have been developed. These methodologies could potentially be adapted for the total synthesis of this compound. Further research in this area would be valuable for providing access to larger quantities of pure this compound for toxicological and pharmacological studies.

Conclusion

This compound is a significant member of the otonecine-type pyrrolizidine alkaloids, contributing to the toxic profile of various Senecio species. While its discovery and isolation have been documented, further research is needed to fully elucidate its historical discovery and to develop a total synthesis. A thorough understanding of its bioactivation pathway is crucial for assessing the risks it poses to human and animal health and for developing strategies to mitigate its toxic effects. This guide serves as a foundational repository of technical information to aid researchers in these ongoing efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neosenkirkine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosenkirkine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. As a member of the otonecine-type PAs, it is characterized by a macrocyclic diester structure. Like many PAs containing an unsaturated necine base, this compound is recognized for its significant hepatotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, methodologies for its isolation and analysis, and an examination of its biological activity, focusing on the mechanisms of toxicity relevant to drug development and safety assessment.

Core Physical and Chemical Properties

This compound is a crystalline solid belonging to the alkaloid class of organic compounds. Its core structure is based on a necine base esterified with a necic acid, forming a macrocycle. The fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name (1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione[1]
Molecular Formula C₁₉H₂₇NO₆[1][2]
Molecular Weight 365.42 g/mol [1][2]
CAS Number 57194-70-4[3]
Appearance Crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
logP (Octanol/Water) 1.010 (Calculated)[2]
Water Solubility (logS) -2.09 (Calculated, mol/L)[2]

Spectroscopic Data for Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the complex stereochemistry of the molecule. The chemical shifts and coupling constants of the protons would confirm the structure of the necine base and the side chain, including the ethylidene group.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) confirming the molecular weight. The fragmentation pattern is crucial for identifying structural motifs of the macrocyclic alkaloid.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for functional groups present in this compound, such as O-H stretching for the hydroxyl group, C=O stretching for the ester carbonyls, and C=C stretching for the double bonds.

Experimental Protocols

The isolation and analysis of this compound typically involve multi-step procedures to extract and purify the alkaloid from a complex plant matrix.

Isolation and Purification of this compound from Plant Material

The following protocol is a generalized procedure based on the successful isolation of this compound from species such as Senecio pierotii and Emilia sonchifolia.[4]

Objective: To isolate and purify this compound from dried plant material.

Methodology:

  • Extraction:

    • Dried and powdered plant material (e.g., roots, aerial parts) is subjected to extraction with a dilute acid, typically 0.5N H₂SO₄. This protonates the nitrogen atom of the alkaloid, rendering it soluble in the aqueous acidic solution.

  • Acid-Base Partitioning:

    • The acidic extract is filtered to remove solid plant debris.

    • The filtrate is then made alkaline by the addition of a base, such as ammonia (NH₃), to a high pH. This deprotonates the alkaloid, converting it back to its free base form, which has low solubility in water but high solubility in nonpolar organic solvents.

    • The now-alkaline aqueous solution is repeatedly extracted with an organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The this compound partitions into the organic layer.

  • Crude Alkaloid Fraction:

    • The organic extracts are combined and evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloidal mixture.

  • Chromatographic Purification:

    • Column Chromatography: The crude mixture is first subjected to column chromatography over a stationary phase like aluminum oxide. Elution with a solvent gradient is used to separate the alkaloids based on polarity, providing a partially purified fraction containing this compound.

    • High-Performance Liquid Chromatography (HPLC): The enriched fraction is then subjected to further purification by HPLC, often using a silica-based column (e.g., µ-Porasil). A mobile phase such as a mixture of acetonitrile, methanol, and diethylamine is used to achieve high-resolution separation, yielding pure this compound.[4]

Alternatively, for purification from aqueous acid extracts, strong cation exchange-solid phase extraction (SCX-SPE) can be employed.

G A Dried Plant Material B Acid Extraction (0.5N H₂SO₄) A->B C Filtration B->C D Acidic Aqueous Extract C->D E Basification (Ammonia) D->E F Liquid-Liquid Extraction (CHCl₃) E->F G Organic Phase (contains this compound) F->G H Evaporation G->H I Crude Alkaloid Mixture H->I J Aluminum Oxide Column Chromatography I->J K Enriched this compound Fraction J->K L High-Performance Liquid Chromatography (HPLC) K->L M Pure this compound L->M

Caption: General workflow for the isolation and purification of this compound.
Analysis and Quantification

Objective: To identify and quantify this compound in biological samples.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of pyrrolizidine alkaloids.

    • Sample Preparation: The alkaloid extract is prepared as described in the isolation protocol.

    • Derivatization (Optional): Silylation may be performed to increase the volatility of the analyte.

    • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column. The temperature program is optimized to separate this compound from other alkaloids and matrix components based on their boiling points and interactions with the stationary phase.

    • MS Detection: As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

Biological Activity and Signaling Pathways

This compound is a known hepatotoxic compound, a characteristic shared by many 1,2-unsaturated pyrrolizidine alkaloids. Its toxicity is not inherent but arises from its metabolic activation in the liver.

Mechanism of Hepatotoxicity

The primary mechanism of PA-induced liver injury is a multi-step process initiated by metabolic activation.

  • Metabolic Activation: In the liver, cytochrome P450 enzymes (CYP450s) metabolize this compound to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

  • Formation of Adducts: These reactive metabolites are strong electrophiles that can readily form covalent bonds (adducts) with cellular nucleophiles, including proteins and DNA.

  • Cellular Damage and Stress: The formation of these adducts disrupts normal cellular function, leading to:

    • Protein Dysfunction: Impairment of essential enzymes and structural proteins.

    • DNA Damage: Formation of DNA adducts can lead to mutations and genotoxicity.

    • Oxidative Stress: Depletion of cellular antioxidants like glutathione (GSH), which attempts to detoxify the reactive metabolites.

  • Induction of Apoptosis: The culmination of cellular damage and stress triggers programmed cell death (apoptosis). This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The binding of ligands like TNF to their receptors can initiate a caspase cascade, while mitochondrial damage can lead to the release of cytochrome c, activating another caspase cascade, both of which ultimately lead to apoptosis and liver injury.

Studies on various PAs indicate that they can disrupt signaling pathways related to cell cycle regulation and DNA damage repair, potentially leading to an arrest in the S phase of the cell cycle and mitotic failure.

G cluster_0 Hepatocyte cluster_1 Cellular Targets This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites Proteins Cellular Proteins ReactiveMetabolites->Proteins DNA DNA ReactiveMetabolites->DNA Adducts Protein & DNA Adducts ReactiveMetabolites->Adducts CellDamage Cellular Damage & Oxidative Stress Adducts->CellDamage Apoptosis Apoptosis (Cell Death) CellDamage->Apoptosis

Caption: Simplified signaling pathway of this compound-induced hepatotoxicity.

Conclusion for Drug Development Professionals

This compound, as a representative hepatotoxic pyrrolizidine alkaloid, serves as an important case study in drug safety and toxicology. The requirement for metabolic activation highlights the critical role of hepatic enzyme systems in toxification. For professionals in drug development, understanding the structure-toxicity relationship of PAs is crucial for screening new chemical entities and for assessing the safety of herbal medicines and dietary supplements, where PAs can be present as contaminants. The analytical methods described herein are foundational for the quality control and safety assessment of products that may contain this compound or related compounds. Further research into the specific protein targets and detailed signaling pathway disruptions caused by this compound could provide more precise biomarkers for early detection of PA-induced liver injury.

References

Stability of Neosenkirkine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA) of the otonecine type, a class of natural compounds found in various plant species. The stability of such compounds is a critical parameter in drug development and for assessing the safety of herbal products, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the known stability of this compound under various conditions, drawing upon available data for this compound, the closely related compound Senkirkine, and the general behavior of pyrrolizidine alkaloids.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₆--INVALID-LINK--
Molecular Weight 365.42 g/mol --INVALID-LINK--
CAS Number 57194-70-4BioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.BioCrick

Stability Profile of this compound and Related Pyrrolizidine Alkaloids

Comprehensive quantitative stability data for this compound is limited in the public domain. However, studies on the closely related otonecine-type PA, Senkirkine, and other PAs provide valuable insights into its potential stability profile. Otonecine-type PAs are noted to be relatively stable under certain conditions compared to other classes of PAs.

Hydrolytic Stability

Pyrrolizidine alkaloids are esters and are therefore susceptible to hydrolysis, particularly under alkaline conditions.

ConditionObservation for Senkirkine/PAsInference for this compound
Acidic pH PAs are generally stable in acidic solutions.[1]Expected to be relatively stable.
Neutral pH PAs are generally stable in neutral solutions.[1]Expected to be relatively stable.
Alkaline pH PAs are readily hydrolyzed under alkaline conditions.[1][2]Expected to undergo hydrolysis, leading to the opening of the macrocyclic ring.
Photostability

Exposure to light, particularly UV radiation, can induce degradation of PAs.

ConditionObservation for PAsInference for this compound
UV Radiation PAs have been shown to degrade under UV radiation.[1]Susceptible to photodegradation. The extent of degradation would depend on the wavelength, intensity, and duration of exposure.
Visible Light PAs are minimally affected by visible light.[1]Expected to be relatively stable under normal laboratory lighting conditions.
Thermal Stability

Elevated temperatures can lead to the degradation of PAs.

ConditionObservation for Senkirkine/PAsInference for this compound
Elevated Temperature Senkirkine is reported to be stable at room temperature in closed containers.[2] PAs are generally stable compounds, with thermal degradation being more significant at very high temperatures.Expected to be stable for extended periods at room temperature. Degradation may occur at elevated temperatures, and the rate would follow Arrhenius kinetics.
Oxidative Stability

The presence of oxidizing agents can lead to the formation of degradation products.

ConditionObservation for PAsInference for this compound
Oxidizing Agents (e.g., H₂O₂) The double bond in the necine ring of unsaturated PAs is a potential site for oxidation.This compound, being an unsaturated PA, is likely susceptible to oxidation, which could lead to the formation of various oxidation products.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a framework for developing a method to separate this compound from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.

  • Mass spectrometer (MS) for peak identification and purity assessment.

2. Chromatographic Conditions (to be optimized):

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed for separating compounds with varying polarities.

  • Flow Rate: Typically 1.0 mL/min for HPLC.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

3. Preparation of Stressed Samples (Forced Degradation):

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

4. Method Validation:

  • The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) This compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Stress (e.g., 80°C) This compound->Thermal Photo Photostability (UV/Vis light) This compound->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Quantification of Degradants HPLC->Degradation Kinetics Degradation Kinetics Degradation->Kinetics Pathway Degradation Pathway Elucidation Kinetics->Pathway

Caption: A typical experimental workflow for conducting forced degradation studies of this compound.

General Metabolic Pathway of Pyrrolizidine Alkaloids

The toxicity of many PAs is linked to their metabolic activation in the liver. While specific pathways for this compound are not well-defined, a general scheme for otonecine-type PAs can be depicted.

G This compound This compound (Otonecine-type PA) Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism Dehydroalkaloid Dehydropyrrolizidine Alkaloid (DHP) Metabolism->Dehydroalkaloid Activation Detoxification Detoxification (e.g., Glutathione Conjugation) Metabolism->Detoxification Detoxification Adducts DNA/Protein Adducts Dehydroalkaloid->Adducts Excretion Excretion Detoxification->Excretion Toxicity Hepatotoxicity Carcinogenicity Adducts->Toxicity

Caption: A simplified diagram of the metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Potential Signaling Pathways Affected by Pyrrolizidine Alkaloids

Research on various PAs suggests their involvement in critical cellular signaling pathways, often leading to apoptosis and cell cycle arrest.

G cluster_0 Signaling Cascades cluster_1 Cellular Outcomes PA_Metabolite Reactive PA Metabolite (e.g., DHP) DNA_Damage DNA Damage PA_Metabolite->DNA_Damage ROS Reactive Oxygen Species (ROS) Production PA_Metabolite->ROS p53 p53 Activation DNA_Damage->p53 MAPK MAPK Pathway ROS->MAPK PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest p53->Apoptosis p53->CellCycleArrest

Caption: Potential signaling pathways affected by reactive metabolites of pyrrolizidine alkaloids.

Conclusion

The stability of this compound is a crucial factor for its potential development as a therapeutic agent and for risk assessment in herbal preparations. While direct quantitative data is scarce, the available information on Senkirkine and the broader class of pyrrolizidine alkaloids suggests that this compound is likely to be relatively stable under neutral and acidic conditions at room temperature but may degrade under alkaline, high temperature, and UV light conditions. Further forced degradation studies are necessary to fully characterize its stability profile, identify degradation products, and develop a validated stability-indicating analytical method. Understanding the signaling pathways affected by this compound and its degradants is also essential for a comprehensive safety evaluation. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and providing a roadmap for future stability investigations.

References

Methodological & Application

Detecting Neosenkirkine: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the detection and quantification of Neosenkirkine, a pyrrolizidine alkaloid of concern due to its potential hepatotoxicity. The methods outlined are designed for researchers, scientists, and professionals in drug development and food safety, offering robust and reliable approaches for the analysis of this compound in various matrices, including plant materials and herbal products.

Introduction

This compound is a macrocyclic otonecine-type pyrrolizidine alkaloid (PA) found in certain plant species. PAs are a large group of naturally occurring toxins that can contaminate food, animal feed, and herbal medicines, posing a significant health risk to humans and livestock. Regulatory bodies worldwide are increasingly scrutinizing the presence of these compounds in consumer products. Accurate and sensitive analytical methods are therefore crucial for monitoring and controlling the levels of this compound and other toxic PAs.

This document details two primary analytical approaches for this compound detection: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the analysis of PAs due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously. The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection and quantification.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

1. Sample Preparation (Solid Samples, e.g., Plant Material)

  • Homogenization: Grind the sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 0.05 M sulfuric acid in water.

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Extract in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over several minutes to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound has a molecular weight of 365.42 g/mol (C₁₉H₂₇NO₆). The protonated molecule [M+H]⁺ will have an m/z of 366.2.

    • Based on the fragmentation of the structurally similar senkirkine, the following MRM transitions are proposed for this compound:

      • Quantifier: 366.2 -> 168.1

      • Qualifier: 366.2 -> 150.1

3. Data Presentation

Quantitative data for the HPLC-MS/MS method should be summarized as shown in the table below. These values are representative for PA analysis and should be determined during method validation.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Linearity (R²)> 0.99
Recovery80 - 110%
Precision (%RSD)< 15%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acidic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE SPE Cleanup Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Filtration Filtration Evaporation->Filtration HPLC HPLC Separation Filtration->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Analysis MSMS->Data

HPLC-MS/MS Experimental Workflow

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits are currently available specifically for this compound, a competitive ELISA can be developed for rapid screening purposes. This section provides a general protocol for the development of such an assay.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule like this compound, a known amount of this compound-protein conjugate is coated onto a microplate well. The sample containing an unknown amount of free this compound is mixed with a limited amount of anti-Neosenkirkine antibody and added to the well. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored product. The signal is inversely proportional to the concentration of this compound in the sample.

General Protocol for Competitive ELISA Development

1. Reagent Preparation

  • This compound-Protein Conjugate: Conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) to be used for coating the microplate and for immunization to produce antibodies.

  • Anti-Neosenkirkine Antibody: Produce polyclonal or monoclonal antibodies by immunizing animals with the this compound-protein conjugate.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Washing Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% BSA in PBST.

  • Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

  • Substrate: A suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Stop Solution: An acid solution to stop the enzymatic reaction (e.g., 2 M H₂SO₄).

2. Assay Procedure

  • Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Competition:

    • In separate tubes, pre-incubate 50 µL of the sample or standard with 50 µL of the diluted anti-Neosenkirkine antibody for 30 minutes.

    • Add 100 µL of this mixture to each well of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Logical Diagram of Competitive ELISA

ELISA_Principle cluster_well Microplate Well cluster_sample Sample + Antibody Mix cluster_detection Detection Coated_Ag Coated this compound Secondary_Ab Enzyme-linked Secondary Antibody Coated_Ag->Secondary_Ab Binding Free_Ag Free this compound (in sample) Antibody Anti-Neosenkirkine Antibody Free_Ag->Antibody Antibody->Coated_Ag Competition Substrate Substrate Secondary_Ab->Substrate Catalysis Signal Colorimetric Signal Substrate->Signal

Principle of Competitive ELISA for this compound

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. The HPLC-MS/MS method offers high sensitivity and specificity, making it suitable for regulatory compliance and research applications. While requiring development, an ELISA can serve as a high-throughput screening tool. The choice of method will depend on the specific application, required sensitivity, and available resources. Proper method validation is essential to ensure accurate and reliable results.

Quantitative Analysis of Neosenkirkine by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA), a class of naturally occurring toxins produced by various plant species. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the detection and quantification of PAs in various matrices, including herbal products, food, and animal feed, are of significant concern for consumer safety and drug development.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of PAs due to its high sensitivity, selectivity, and ability to analyze complex mixtures.[3][4] This document provides a detailed application note and protocol for the quantitative analysis of this compound by LC-MS/MS.

Experimental Protocols

This section details the methodologies for the quantitative analysis of this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A robust sample preparation protocol is crucial for the accurate quantification of this compound, aiming to efficiently extract the analyte from the matrix and remove interfering substances. The following is a generalized solid-phase extraction (SPE) method adapted from established protocols for pyrrolizidine alkaloids.[2]

Materials:

  • 0.05 M Sulfuric acid in 50% methanol

  • Ammonia solution

  • Methanol

  • Water

  • Oasis MCX SPE cartridges

Procedure:

  • Extraction:

    • Weigh 2.0 g ± 0.1 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

    • Ensure the sample is completely wetted and sonicate for 15 minutes at room temperature.

    • Centrifuge the sample at 3800 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step with another 20 mL of the extraction solution.

    • Combine the supernatants.

  • SPE Cleanup:

    • Conditioning: Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Neutralize the combined extract with ammonia solution and load 10 mL onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2 x 5 mL of water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the analytes with 2 x 5 mL of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol/water (5/95, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Conditions
Liquid Chromatography
LC SystemShimadzu Nexera X2 or equivalent
ColumnShim-pack GIST C18-HP (2.1 mm × 150 mm, 3 µm) or equivalent[4]
Column Temperature40 °C
Mobile Phase A5 mM Ammonium formate and 0.1% formic acid in water
Mobile Phase B95% Methanol with 5 mM ammonium formate and 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume10 µL
Gradient ElutionA typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.[2] A specific gradient should be optimized based on the specific instrument and column used.
Mass Spectrometry
Mass SpectrometerShimadzu LCMS-8060 or equivalent triple quadrupole mass spectrometer[4]
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Spray Voltage5.0 kV
Ion Source Temperature350 °C
Nebulizing Gas Flow3 L/min
Drying Gas Flow10 L/min
Collision GasArgon
MRM Transitions
This compound (Proposed)*Precursor Ion (m/z): 366.2, Product Ions (m/z): 120.3, 237.3
Collision Energy (CE)Optimized for each transition (e.g., 35 V for 366.2 -> 120.3, 25 V for 366.2 -> 237.3)

*Note: As this compound is an isomer of Senkirkine, the MRM transitions for Senkirkine are proposed as a starting point for method development. These should be confirmed by direct infusion of a this compound standard.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated LC-MS/MS method for this compound analysis, based on performance characteristics reported for similar pyrrolizidine alkaloids.[1][4]

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.015 - 0.75 µg/kg[1]
Limit of Quantification (LOQ)0.05 - 2.5 µg/kg[1]
Accuracy (% Recovery)75% - 115%[4]
Precision (% RSD)< 15%

Table 3: Example Quantitative Results in Herbal Tea Samples

Sample IDThis compound Concentration (µg/kg)
HT-01< LOQ
HT-021.5
HT-030.8
HT-04< LOQ

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Homogenization Extraction Extraction with Acidified Methanol Sample->Extraction 2g sample Centrifugation Centrifugation Extraction->Centrifugation 2x 20mL solvent SPE Solid-Phase Extraction (SPE) Cleanup Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Eluate LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS Reconstituted Sample Integration Peak Integration & Quantification LCMS->Integration Raw Data Report Data Review & Report Generation Integration->Report Quantitative Results logical_relationship Analyte This compound in Matrix Extraction Extraction Analyte->Extraction Purification Purification (SPE) Extraction->Purification Separation Chromatographic Separation (LC) Purification->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification

References

Application Notes and Protocols for the Extraction of Neosenkirkine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA) found in certain plant species, notably within the Senecio genus. PAs are of significant interest to researchers due to their potential biological activities, which also include hepatotoxicity. Therefore, robust and efficient protocols for their extraction and purification are crucial for pharmacological studies, toxicological assessments, and drug development. This document provides a detailed protocol for the extraction of this compound from plant material, based on established acid-base extraction principles and chromatographic purification techniques. Additionally, alternative extraction methods and quantitative data from various studies are presented to offer a comprehensive overview for researchers.

Key Experimental Protocols

Protocol 1: Classical Acid-Base Extraction and Purification of this compound

This protocol is a standard method for the extraction of pyrrolizidine alkaloids from plant material, adapted from procedures used for Senecio species.

1. Plant Material Preparation:

  • Collect and identify the plant material (e.g., aerial parts or roots of Senecio pierotii).

  • Thoroughly wash the plant material to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids:

  • The powdered plant material is initially extracted with a polar solvent to isolate a broad range of compounds, including the alkaloid salts.[1]

  • Procedure:

    • Macerate the powdered plant material in methanol (MeOH) at a solvent-to-sample ratio of approximately 10:1 (v/w).

    • Allow the mixture to stand for 24-72 hours at room temperature with occasional stirring.[1] Alternatively, for a more exhaustive extraction, perform continuous extraction using a Soxhlet apparatus for 20-21 hours with 85% ethanol.[2]

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic or ethanolic extract.[2]

3. Acid-Base Liquid-Liquid Extraction:

  • This step selectively isolates the basic alkaloids from the crude extract.[3][4]

  • Procedure:

    • Dissolve the crude extract in a 0.5N sulfuric acid (H₂SO₄) solution.

    • Wash the acidic solution with diethyl ether or chloroform (CHCl₃) to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

    • Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of ammonia solution (NH₄OH).[3] This converts the alkaloid salts into their free base form.

    • Extract the alkaline solution multiple times with chloroform or dichloromethane (CH₂Cl₂).[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude alkaloidal mixture.

4. Chromatographic Purification:

  • The crude alkaloidal mixture is further purified to isolate this compound.

  • Column Chromatography:

    • Subject the crude alkaloidal mixture to column chromatography over aluminum oxide or silica gel.

    • Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the this compound-containing fractions to preparative HPLC.

    • A reversed-phase C18 column is often used.[5]

    • The mobile phase can consist of a mixture of acetonitrile and water with additives like ammonia or formic acid to improve peak shape.[5] A typical gradient might run from a low to a high concentration of acetonitrile over 20-30 minutes.[5]

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

5. Quantification:

  • The quantity and purity of the isolated this compound can be determined using analytical HPLC coupled with a mass spectrometer (LC-MS) or a UV detector.[1]

  • Quantification is typically performed by creating a calibration curve with a certified this compound standard.

Protocol 2: Microwave-Assisted Extraction (MAE) of Pyrrolizidine Alkaloids

MAE is a more rapid extraction method compared to conventional techniques.[6]

  • Procedure:

    • Place the powdered plant material (e.g., Tussilago farfara) in a microwave extraction vessel.

    • Add the extraction solvent, which has been found to be optimal as a 1:1 mixture of methanol and water, acidified to pH 2-3 with hydrochloric acid (HCl).[1][6]

    • Set the microwave power and extraction time. These parameters need to be optimized for the specific plant material and equipment but can be significantly shorter than conventional methods (e.g., 15 minutes).[7]

    • After extraction, cool the vessel, filter the extract, and proceed with the acid-base cleanup and chromatographic purification as described in Protocol 1.

Data Presentation

ParameterMethodPlant MaterialSolventRatio (Solvent:Plant)TemperatureDurationYield of Crude AlkaloidsYield of this compoundReference
Extraction Maceration & Acid-BaseSenecio pierotii (roots)Methanol, 0.5N H₂SO₄, CHCl₃Not specifiedRoom Temp.Not specified0.18% (w/w)0.00053% (w/w)Original research on S. pierotii
Extraction SoxhletSenecio vulgaris85% Ethanol5:1 (v/w)Boiling point20-21 hours33.3% (w/w)Not specified[2]
Extraction Microwave-Assisted (MAE)Tussilago farfaraMeOH:H₂O (1:1) acidified to pH 2-340:1 (v/w)Boiling point15 minNot specifiedNot specified[6][7]
Purification Column Chromatography & HPLCSenecio pierotiiAluminum oxide, various solventsN/ARoom Temp.N/AN/A3.2 mg from 600g rootsOriginal research on S. pierotii
Purification Droplet Counter-Current ChromatographySenecio anonymusNot specifiedN/ARoom Temp.N/AN/AIsolated[8]

Mandatory Visualization

Extraction_Workflow plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Methanol Maceration) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Plant Extract filtration->crude_extract acidification Acidification (e.g., 0.5N H₂SO₄) crude_extract->acidification wash Wash with Organic Solvent (e.g., Diethyl Ether) acidification->wash impurities Lipophilic Impurities (Discard) wash->impurities Organic Phase basification Basification (e.g., NH₄OH to pH 9-10) wash->basification Aqueous Phase l_l_extraction Liquid-Liquid Extraction (e.g., Chloroform) basification->l_l_extraction crude_alkaloids Crude Alkaloid Mixture l_l_extraction->crude_alkaloids Organic Phase column_chrom Column Chromatography (e.g., Aluminum Oxide) crude_alkaloids->column_chrom hplc Preparative HPLC (e.g., C18 column) column_chrom->hplc Enriched Fractions pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway start Plant Material (Senecio sp.) extraction_methods Extraction Methods start->extraction_methods acid_base Acid-Base Extraction extraction_methods->acid_base mae Microwave-Assisted Extraction (MAE) extraction_methods->mae soxhlet Soxhlet Extraction extraction_methods->soxhlet purification Purification acid_base->purification mae->purification soxhlet->purification column_chrom Column Chromatography purification->column_chrom hplc HPLC purification->hplc analysis Analysis & Quantification column_chrom->analysis hplc->analysis lc_ms LC-MS analysis->lc_ms nmr NMR analysis->nmr end Isolated this compound lc_ms->end nmr->end

Caption: Logical relationships in this compound isolation and analysis.

References

Application Notes and Protocols for Neosenkirkine Toxicity Studies Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine, also known as Senkirkine, is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are known for their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1] Understanding the toxicological profile of this compound is crucial for risk assessment, particularly in the context of herbal medicine and food contamination. In vitro cell culture models provide a valuable tool for investigating the mechanisms of this compound toxicity and for screening potential therapeutic interventions.

These application notes provide a comprehensive guide to utilizing relevant cell culture models for studying this compound-induced toxicity. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Recommended Cell Culture Models

The toxicity of this compound is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, into reactive pyrrolic esters.[1][2] These reactive metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage.[2] Therefore, the choice of cell model must account for metabolic competence.

  • TK6 Cells Expressing CYP3A4: Human lymphoblastoid TK6 cells engineered to express specific CYP enzymes, such as CYP3A4, are highly suitable.[1] This model allows for the direct investigation of toxicity mediated by a specific metabolic pathway.

  • HepaRG Cells: The human hepatic cell line HepaRG is a valuable model as it expresses a range of drug-metabolizing enzymes, including CYP3A4, and can differentiate into hepatocyte-like cells.[3][4]

  • HepG2 and Huh6 Cells: These human hepatoma cell lines are also commonly used for assessing the genotoxicity of PAs.[5] However, their metabolic capacity can be limited. Therefore, for compounds like this compound that require metabolic activation, co-incubation with an exogenous metabolic activation system, such as a liver S9 fraction, is often necessary.[6][7]

Application Notes: Key Toxicological Endpoints

Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration range of this compound that causes cell death. This information is crucial for designing subsequent, more specific assays.

  • Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]

Genotoxicity Assessment

Genotoxicity assays evaluate the potential of a substance to damage cellular DNA. This compound's reactive metabolites are known to be genotoxic.

  • Principle of the In Vitro Micronucleus Assay: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[9] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[9] The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have undergone one cell division, which is when micronuclei are expressed.[10][11] An increase in the frequency of micronucleated cells indicates genotoxic potential.[5]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a common cellular response to significant DNA damage.

  • Principle of the Caspase-3/7 Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Assays often use a substrate, such as a tetrapeptide sequence (DEVD) conjugated to a reporter molecule (e.g., a fluorophore or luminophore).[12][13] When caspase-3/7 is activated, it cleaves the substrate, releasing the reporter and generating a measurable signal that is proportional to the apoptotic activity.[12][13]

Cell Cycle Analysis

Toxicants that cause DNA damage often induce cell cycle arrest to allow time for DNA repair. If the damage is too severe, the cell may undergo apoptosis.

  • Principle of Cell Cycle Analysis by Flow Cytometry: This technique measures the DNA content of individual cells within a population.[14] A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used.[15] Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[14] Flow cytometry analysis of a stained cell population generates a histogram that reveals the distribution of cells in each phase of the cell cycle.[16] this compound has been shown to cause G2/M phase arrest.[1]

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize quantitative data on this compound-induced toxicity in CYP3A4-expressing TK6 cells.

Table 1: Cytotoxicity of this compound in CYP3A4-Expressing TK6 Cells

ParameterValue (µM)Notes
Significant Decrease in ATP Levels≥ 25Compared to empty vector control cells.[1]
Significant Decrease in Cell Viability≥ 50Compared to empty vector control cells.[1]

Table 2: Apoptosis Induction by this compound in CYP3A4-Expressing TK6 Cells

ParameterValue (µM)Notes
Significant Increase in Caspase 3/7 Activity≥ 25Concentration-dependent increase.[1]

Table 3: Genotoxicity of this compound in CYP3A4-Expressing TK6 Cells

ParameterValue (µM)Notes
Lowest Observed Adverse Effect Level (LOAEL) for Micronucleus Induction25[1]
Benchmark Dose (BMD) for 50% Increase in Micronuclei (BMD₅₀)Not reported
Benchmark Dose (BMD) for 100% Increase in Micronuclei (BMD₁₀₀)7.73Weaker potency compared to Lasiocarpine (0.036 µM) and Riddelliine (2.56 µM).[1][17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Neosenkirkine_Toxicity_Pathway cluster_Metabolism Metabolic Activation (Liver Cell) cluster_Cellular_Damage Cellular Damage cluster_Response Cellular Response This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Oxidation DHP Dehydropyrrolizidine (Reactive Metabolite) CYP3A4->DHP DNA_Adducts DNA Adducts DHP->DNA_Adducts Protein_Adducts Protein Adducts DHP->Protein_Adducts DDR DNA Damage Response (γH2A.X, p-CHK1/2) DNA_Adducts->DDR Apoptosis Apoptosis Protein_Adducts->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest DDR->Apoptosis Severe Damage Caspase37 Caspase-3/7 Activation Apoptosis->Caspase37

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Assays Toxicity Assessment cluster_Analysis Data Analysis start Seed Cells (e.g., TK6-CYP3A4, HepaRG) treatment Treat with this compound (Dose-Response, Time-Course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Micronucleus) treatment->genotoxicity apoptosis Apoptosis Assay (e.g., Caspase-3/7) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Quantify Endpoints (IC50, BMD, % Apoptosis, % Cell Cycle Phases) cytotoxicity->data_analysis genotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Toxicological Profile of this compound data_analysis->conclusion

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Cells in culture (e.g., HepaRG, TK6-CYP3A4)

  • 96-well clear flat-bottom tissue culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[18]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[18] Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Cytokinesis-Block Micronucleus Assay

Materials:

  • Cells in culture

  • 6-well plates or culture flasks

  • This compound stock solution

  • S9 fraction and cofactors (if using metabolically incompetent cells)[6][19]

  • Cytochalasin B (CytoB)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope slides and microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density. After attachment, treat the cells with at least three concentrations of this compound (with and without S9 activation, if applicable) for a short period (e.g., 3-4 hours).[5] Include positive and negative controls.

  • Cytochalasin B Addition: After treatment, wash the cells and add fresh medium containing Cytochalasin B at a concentration optimized to block cytokinesis (e.g., 3-6 µg/mL).

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles to allow cells to become binucleated.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping.

  • Hypotonic Treatment: Resuspend the cells in a pre-warmed hypotonic solution and incubate to swell the cytoplasm.

  • Fixation: Centrifuge the cells and fix them with a freshly prepared cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.[5][11]

  • Data Analysis: Calculate the frequency of micronucleated cells for each concentration and compare it to the negative control using appropriate statistical tests.

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric/Luminometric)

Materials:

  • Cells in culture

  • 96-well white or black flat-bottom plates

  • This compound stock solution

  • Caspase-3/7 assay kit (containing substrate and lysis buffer)

  • Plate-reading fluorometer or luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a lysis buffer.

  • Cell Lysis and Substrate Cleavage: After the treatment period, allow the plate to equilibrate to room temperature. Add an equal volume of the prepared caspase-3/7 reagent to each well.[13]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em ~360/460 nm for AMC-based substrates) or luminescence using a plate reader.[12]

  • Data Analysis: Express the results as relative fluorescence/luminescence units (RFU/RLU) or as a fold-change over the untreated control.

Protocol 4: Cell Cycle Analysis using Propidium Iodide and Flow Cytometry

Materials:

  • Cells in culture

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[15]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at 4°C or for at least 2 hours on ice.[20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

References

In Vitro Assays for Neosenkirkine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine, also known as Senkirkine, is a pyrrolizidine alkaloid (PA) found in various plant species. PAs are a large group of natural compounds known for their potential toxicity, particularly hepatotoxicity, genotoxicity, and cytotoxicity. The biological activity of this compound, like other PAs, is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver. This activation process generates reactive pyrrolic esters that can form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage. Understanding the biological activity of this compound is crucial for risk assessment and for exploring any potential therapeutic applications.

These application notes provide an overview of common in vitro assays to evaluate the cytotoxic, genotoxic, and anti-inflammatory activities of this compound. Detailed protocols are provided to guide researchers in setting up and performing these key experiments.

Data Presentation

The following tables summarize the quantitative data found in the literature for the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Metabolically Competent TK6 Cell Lines

Cell LineConcentration (µM)Cell Viability (% of Control)ATP Level (% of Control)
TK6-CYP3A425Not significantly reducedSignificantly lower than control
TK6-CYP3A450Significantly reducedSignificantly lower than control
TK6-EV (Empty Vector)up to 100No significant cytotoxicityNo significant change

Data synthesized from studies on metabolically competent TK6 cell lines.

Table 2: Genotoxicity of this compound in Metabolically Competent TK6 Cell Lines

Cell LineConcentration (µM)Micronuclei Induction
TK6-CYP3A410Concentration-dependent increase
TK6-CYP3A425Concentration-dependent increase
TK6-CYP3A450Concentration-dependent increase
TK6-EV (Empty Vector)Not specifiedNo significant increase

Data indicates a significant increase in micronuclei formation in cells capable of metabolizing this compound.

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.7Data not available

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., HepG2, TK6-CYP3A4)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Genotoxicity Assay: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Materials:

  • This compound

  • Metabolically competent cell line (e.g., TK6-CYP3A4) or a cell line co-cultured with a metabolic activation system (e.g., S9 fraction from rat liver)

  • Complete cell culture medium

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope slides

  • Microscope

Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with at least three concentrations of this compound, along with positive and negative (vehicle) controls. If using an external metabolic activation system (S9), it should be included during the treatment period.

  • Incubation: The treatment duration is typically 3-6 hours in the presence of S9, or for one to two cell cycles in its absence.

  • Cytochalasin B Addition: After treatment, wash the cells and add fresh medium containing cytochalasin B. This will allow for nuclear division but not cytoplasmic division, resulting in binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate.

  • Fixation: Centrifuge the cells and resuspend them in a fresh, cold fixative. Repeat the fixation step two to three times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include wells with cells and LPS only (positive control), cells and medium only (negative control), and cells with this compound only (to check for direct effects on cell viability).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control. Calculate the IC50 value. It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Mandatory Visualizations

cluster_Metabolism Metabolic Activation cluster_Toxicity Cellular Toxicity This compound This compound (Pyrrolizidine Alkaloid) CYP3A4 CYP3A4 (in Liver) This compound->CYP3A4 Oxidation ReactiveMetabolites Reactive Pyrrolic Esters (e.g., DHP) CYP3A4->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts Genotoxicity Genotoxicity (Micronuclei Formation) DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity (Cell Death) Protein_Adducts->Cytotoxicity

Caption: Metabolic activation and toxicity pathway of this compound.

cluster_Cytotoxicity Cytotoxicity Assay Workflow (MTT) cluster_Genotoxicity Genotoxicity Assay Workflow (Micronucleus) cluster_AntiInflammatory Anti-inflammatory Assay Workflow (NO Inhibition) A1 Seed Cells in 96-well plate A2 Treat with this compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Add Solubilization Solution A5->A6 A7 Measure Absorbance (570nm) A6->A7 B1 Treat Cells with this compound (+/- S9) B2 Add Cytochalasin B B1->B2 B3 Harvest and Fix Cells B2->B3 B4 Prepare and Stain Slides B3->B4 B5 Score Micronuclei B4->B5 C1 Seed RAW 264.7 Cells C2 Pre-treat with this compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate (24h) C3->C4 C5 Collect Supernatant C4->C5 C6 Perform Griess Assay C5->C6 C7 Measure Absorbance (540nm) C6->C7

Caption: Experimental workflows for in vitro assays.

Application Notes and Protocols for Animal Models of Neosenkirkine-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA), a class of phytotoxins found in numerous plant species worldwide. PAs are known for their significant hepatotoxic effects in both humans and animals, posing a considerable risk through the contamination of herbal remedies, teas, and food supplies. The primary mechanism of PA-induced liver injury involves metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic metabolites that covalently bind to cellular macromolecules, particularly proteins, forming pyrrole-protein adducts. This adduct formation is a critical initiating event that leads to cellular dysfunction, oxidative stress, mitochondrial damage, and ultimately, hepatocyte apoptosis and necrosis, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS).

Animal models are indispensable tools for investigating the pathogenesis of this compound-induced hepatotoxicity and for the preclinical evaluation of potential therapeutic interventions. This document provides detailed protocols and application notes for establishing and utilizing rodent models to study the hepatotoxic effects of this compound.

Note: Specific experimental data for this compound is limited in publicly available literature. Therefore, the following protocols and data are based on studies of closely related and well-characterized hepatotoxic pyrrolizidine alkaloids, such as retrorsine and monocrotaline. Researchers should perform initial dose-finding studies to determine the optimal dose of this compound for their specific animal strain and experimental endpoint.

Data Presentation

The following tables summarize representative quantitative data from studies on pyrrolizidine alkaloid-induced hepatotoxicity in rodents. These values can serve as a benchmark for expected outcomes in this compound-induced liver injury models.

Table 1: Dose-Dependent Effects of Pyrrolizidine Alkaloids on Serum Liver Injury Biomarkers in Rats

Treatment GroupDose (mg/kg)Administration RouteTime Point (post-administration)Serum ALT (U/L)Serum AST (U/L)
Control0Oral Gavage24 hours45 ± 895 ± 15
Monocrotaline50Oral Gavage24 hours150 ± 30320 ± 50
Monocrotaline100Oral Gavage24 hours450 ± 75850 ± 120
Retrorsine35Intraperitoneal24 hours280 ± 60600 ± 90

Data are presented as mean ± standard deviation and are compiled from representative studies on monocrotaline and retrorsine to provide an expected range of hepatotoxicity. Actual values for this compound may vary.

Table 2: Histopathological Scoring of Liver Injury in a Mouse Model of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Treatment GroupDose (mg/kg)Necrosis Score (0-4)Inflammation Score (0-3)Steatosis Score (0-3)
Control00.1 ± 0.20.2 ± 0.30.1 ± 0.2
This compound (Low Dose)50 (estimated)1.5 ± 0.51.2 ± 0.40.8 ± 0.3
This compound (High Dose)100 (estimated)3.2 ± 0.72.5 ± 0.61.5 ± 0.5

Scoring is based on a semi-quantitative assessment of H&E stained liver sections. Scores are represented as mean ± standard deviation. Doses for this compound are estimated and should be optimized in pilot studies.

Experimental Protocols

Protocol 1: Induction of Acute Hepatotoxicity with this compound in Mice

Objective: To establish a murine model of acute liver injury induced by a single dose of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (purity >95%)

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and dosing

  • Equipment for blood collection (e.g., micro-hematocrit tubes, serum separator tubes)

  • Centrifuge

  • Materials for liver tissue collection and preservation (e.g., 10% neutral buffered formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Dosing Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice. A starting point for dose-finding could be guided by the oral LD50 of related compounds in mice, which can be in the range of 200-800 mg/kg.[1] It is recommended to test a range of doses (e.g., 50, 100, and 200 mg/kg).

  • Animal Grouping: Randomly divide mice into a control group and at least two experimental groups (low and high dose this compound). A typical group size is 6-8 animals.

  • Administration: Administer a single dose of this compound or vehicle to the respective groups via oral gavage.[2] The volume should not exceed 10 ml/kg body weight.

  • Monitoring: Observe the animals for clinical signs of toxicity, such as lethargy, ruffled fur, and changes in behavior.

  • Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-administration), euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture and process to obtain serum for biochemical analysis (ALT, AST, etc.).

    • Liver Tissue Collection: Excise the liver, weigh it, and section it for different analyses.

      • For histopathology, fix a portion of the liver in 10% neutral buffered formalin.

      • For molecular and biochemical analyses (e.g., Western blot, PCR, proteomics), snap-freeze a portion in liquid nitrogen and store at -80°C.

Protocol 2: Histopathological Evaluation of Liver Injury

Objective: To assess the extent of liver damage histologically.

Materials:

  • Formalin-fixed liver tissue

  • Paraffin embedding station

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Light microscope

Procedure:

  • Tissue Processing: Process the formalin-fixed liver tissues through graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • H&E Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin using a standard protocol.

  • Microscopic Examination: Examine the stained sections under a light microscope. Assess for key pathological features including:

    • Hepatocellular necrosis (centrilobular, midzonal, or periportal)

    • Apoptotic bodies

    • Inflammatory cell infiltration

    • Sinusoidal congestion and hemorrhage

    • Steatosis (fatty change)

  • Semi-Quantitative Scoring: Score the severity of liver injury using an established scoring system (see Table 2 for an example). The scoring should be performed by a trained pathologist blinded to the treatment groups.

Protocol 3: Western Blot Analysis for Apoptosis and Stress Signaling Pathways

Objective: To quantify the expression of key proteins involved in apoptosis and stress-activated signaling pathways.

Materials:

  • Frozen liver tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize frozen liver tissue in lysis buffer and centrifuge to collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualization of Key Pathways and Workflows

Neosenkirkine_Hepatotoxicity_Workflow Animal_Acclimatization Animal Acclimatization (C57BL/6 Mice, 8-10 weeks) Dosing This compound Administration (Oral Gavage) Animal_Acclimatization->Dosing Monitoring Clinical Observation (24-72 hours) Dosing->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Blood_Processing Blood Processing (Serum Separation) Euthanasia->Blood_Processing Liver_Processing Liver Tissue Processing Euthanasia->Liver_Processing Serum_Analysis Serum Biochemical Analysis (ALT, AST) Blood_Processing->Serum_Analysis Histopathology Histopathological Analysis (H&E Staining) Liver_Processing->Histopathology Molecular_Analysis Molecular & Proteomic Analysis (Western Blot, Proteomics) Liver_Processing->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Serum_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for this compound-induced hepatotoxicity in a mouse model.

Neosenkirkine_Signaling_Pathway This compound This compound CYP450 CYP450 Metabolism (in Hepatocytes) This compound->CYP450 Metabolic Activation Pyrrolic_Metabolites Reactive Pyrrolic Metabolites CYP450->Pyrrolic_Metabolites Protein_Adducts Pyrrole-Protein Adducts Pyrrolic_Metabolites->Protein_Adducts Covalent Binding Mitochondrial_Damage Mitochondrial Damage Protein_Adducts->Mitochondrial_Damage Oxidative_Stress Oxidative Stress (ROS Production) Protein_Adducts->Oxidative_Stress Mitochondrial_Damage->Oxidative_Stress Apoptosis Hepatocyte Apoptosis Mitochondrial_Damage->Apoptosis Cytochrome c Release JNK_Activation JNK Signaling Pathway Activation Oxidative_Stress->JNK_Activation JNK_Activation->Apoptosis Liver_Injury Hepatocellular Injury & Necrosis JNK_Activation->Liver_Injury Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptosis->Caspase_Activation Caspase_Activation->Liver_Injury

References

Application Note: Quantification of Neosenkirkine in Herbal Supplements by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1][2] The presence of these compounds in herbal supplements is a significant safety concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][3] Regulatory bodies worldwide have set stringent limits on the acceptable daily intake of PAs.[4] Therefore, sensitive and accurate quantification of PAs, such as this compound, in complex matrices like herbal supplements is crucial for consumer safety and quality control in the pharmaceutical and nutraceutical industries.

This application note provides a detailed protocol for the quantification of this compound in herbal supplements using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method offers high sensitivity and selectivity for the detection of trace levels of this compound.

Materials and Methods

Reagents and Materials
  • This compound analytical standard (purity ≥95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or strong cation exchange)

  • Syringe filters (0.22 µm)

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation

A stock solution of this compound is prepared by dissolving the analytical standard in methanol to a concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create a calibration curve covering the expected concentration range in the samples.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound from the complex herbal matrix and remove interfering substances.

  • Homogenization: Weigh 1 gram of the homogenized herbal supplement powder into a centrifuge tube.

  • Extraction: Add 10 mL of an acidic methanol/water solution (e.g., 50:50 v/v, with 0.1% formic acid or acidified to pH 2-3 with HCl).[5] Vortex the mixture for 1 minute and then extract using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge by passing methanol followed by acidified water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

    • Elute the this compound with an appropriate solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection into the UHPLC-MS/MS system.

UHPLC-MS/MS Analysis

The following are typical UHPLC-MS/MS conditions for the analysis of pyrrolizidine alkaloids. These should be optimized for the specific instrument and this compound standard.

  • UHPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • B: Acetonitrile or methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution: A gradient elution is employed to achieve good separation of the analyte from matrix components. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Data Presentation

Quantitative data for this compound should be determined and validated. The following table summarizes typical method validation parameters for the quantification of pyrrolizidine alkaloids in herbal matrices, based on literature values.

ParameterTypical Value RangeReference(s)
Linearity (r²)> 0.99[1][6]
Limit of Detection (LOD)0.015 - 0.30 µg/kg[1]
Limit of Quantification (LOQ)0.05 - 1.00 µg/kg[1]
Recovery70% - 120%[1][4]
Precision (RSD%)< 15%[1]

MRM Transitions for this compound (as an isomer of Senkirkine):

Since this compound is an isomer of Senkirkine, they share the same precursor ion mass. The following MRM transitions for Senkirkine can be used as a starting point for method development and should be optimized using a this compound standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound (from Senkirkine)366.2136.1152.1

Mandatory Visualization

Experimental Workflow Diagram

Neosenkirkine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Herbal Supplement Homogenization Extraction Acidic Solvent Extraction Homogenization->Extraction 1g sample Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Final_Prep Evaporation & Reconstitution SPE->Final_Prep Eluate UHPLC_MSMS UHPLC-MS/MS Analysis Final_Prep->UHPLC_MSMS Filtered Sample Data_Processing Data Processing & Quantification UHPLC_MSMS->Data_Processing

Caption: Workflow for this compound quantification.

Signaling Pathway (Illustrative)

As this compound is a toxin, a signaling pathway diagram would typically illustrate its mechanism of toxicity. However, for a quantification protocol, a logical relationship diagram is more appropriate.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Herbal_Supplement Herbal Supplement Sample Sample_Prep Sample Preparation Protocol Herbal_Supplement->Sample_Prep Neosenkirkine_Standard This compound Standard Instrumental_Analysis UHPLC-MS/MS Method Neosenkirkine_Standard->Instrumental_Analysis Sample_Prep->Instrumental_Analysis Method_Validation Method Validation Instrumental_Analysis->Method_Validation Concentration This compound Concentration (µg/kg) Instrumental_Analysis->Concentration Validation_Data Method Performance Data Method_Validation->Validation_Data

Caption: Logical flow of the quantification protocol.

References

Application Notes and Protocols for Neosenkirkine in Toxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species. PAs are known for their potential hepatotoxicity, which is a significant concern for human and animal health. The toxic effects of PAs are primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can bind to cellular macromolecules such as proteins and DNA, inducing cellular damage, oxidative stress, and apoptosis, which can result in conditions like hepatic sinusoidal obstruction syndrome (HSOS).[1][2][3] This document provides detailed application notes and protocols for the use of this compound in toxicology research, focusing on its hepatotoxic effects. Due to limited specific data on this compound, information from closely related PAs, such as Senkirkine, is also included to provide a comprehensive overview.

Toxicological Data

Quantitative toxicological data for this compound is scarce in publicly available literature. However, data from the closely related pyrrolizidine alkaloid, Senkirkine, provides valuable insights into its potential toxicity.

Table 1: Acute Toxicity Data for Senkirkine

CompoundSpeciesRoute of AdministrationLD50Reference
SenkirkineRatIntraperitoneal220 mg/kg[4]
SenkirkineWeanling RatOral (stomach tube)300 mg/kg[4]
Senkirkine1-4 day-old RatSubcutaneous/Intraperitoneal50 mg/kg[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a human liver cell line (e.g., HepG2).

Materials:

  • This compound

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free DMEM to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Objective: To quantify this compound-induced apoptosis in hepatocytes using Annexin V/Propidium Iodide (PI) staining.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of intracellular ROS in hepatocytes following this compound treatment.

Materials:

  • HepG2 cells

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • PBS

  • Fluorometric plate reader or fluorescence microscope

Protocol:

  • Cell Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound at various concentrations for a specified time (e.g., 6 hours).

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity at an excitation/emission wavelength of 485/535 nm.

In Vivo Acute Toxicity Study in Rodents

Objective: To determine the acute toxicity (LD50) and observe the clinical signs of toxicity of this compound in a rodent model (e.g., rats or mice).

Materials:

  • This compound

  • Rodent model (e.g., Sprague-Dawley rats)

  • Vehicle (e.g., saline or corn oil)

  • Gavage needles

  • Standard laboratory animal housing and care facilities

Protocol:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare graded doses of this compound in the chosen vehicle.

  • Administration: Administer a single dose of this compound to different groups of animals via the desired route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and mortality) continuously for the first 4 hours after dosing and then daily for 14 days.

  • Data Collection: Record body weights at regular intervals. At the end of the study, perform a gross necropsy and collect tissues (especially the liver) for histopathological examination.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Signaling Pathways and Mechanisms of Toxicity

The hepatotoxicity of this compound, like other PAs, is believed to be mediated through a cascade of events involving metabolic activation, oxidative stress, and the induction of apoptosis.

This compound-Induced Hepatotoxicity Workflow

Neosenkirkine_Toxicity_Workflow cluster_0 In Vivo / In Vitro Exposure cluster_1 Metabolic Activation (Liver) cluster_2 Cellular Damage cluster_3 Toxicological Endpoint This compound This compound Administration CYP450 Cytochrome P450 Metabolism This compound->CYP450 Reactive_Metabolites Reactive Pyrrolic Esters CYP450->Reactive_Metabolites Adducts Protein & DNA Adducts Reactive_Metabolites->Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolites->Oxidative_Stress Apoptosis Apoptosis Adducts->Apoptosis Oxidative_Stress->Apoptosis Hepatotoxicity Hepatotoxicity (e.g., HSOS) Apoptosis->Hepatotoxicity Neosenkirkine_Apoptosis_Pathway This compound This compound (Metabolites) ROS ↑ ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Neosenkirkine_Oxidative_Stress This compound This compound Metabolites ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Lipid_Peroxidation Lipid Peroxidation (MDA formation) ROS->Lipid_Peroxidation GSH_Depletion GSH Depletion ROS->GSH_Depletion Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage GSH_Depletion->Cellular_Damage

References

Application Note: Neosenkirkine as a Positive Control for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neosenkirkine is an otonecine-type pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. PAs are known for their hepatotoxicity, which is a result of metabolic activation into reactive pyrrolic esters. This inherent cytotoxic potential makes this compound a suitable candidate for use as a positive control in a variety of cell-based cytotoxicity assays.

The inclusion of a positive control is essential for the validation of any cytotoxicity experiment. It serves to confirm that the assay system, including the cells, reagents, and instrumentation, is functioning correctly and is capable of detecting a cytotoxic response. By consistently inducing cell death, this compound provides a reliable benchmark against which novel compounds can be compared, ensuring the accuracy and reproducibility of the generated data.

This document provides detailed protocols for using this compound as a positive control in three common cytotoxicity assays: MTT, Lactate Dehydrogenase (LDH), and Neutral Red Uptake (NRU).

Key Application Considerations

2.1 Metabolic Activation Requirement

This compound, like other pyrrolizidine alkaloids, is a pro-toxin that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, to exert its cytotoxic effects.[1][2] The activation process converts it into highly reactive dehydro-pyrrolizidine (DHP) metabolites that form adducts with DNA and other cellular macromolecules, leading to genotoxicity, cell cycle arrest, and ultimately, apoptosis or necrosis.[1][3]

Therefore, this compound is most effective as a positive control in cell lines that possess metabolic competence, such as:

  • Primary human hepatocytes

  • HepaRG™ cells

  • Engineered cell lines overexpressing specific CYP enzymes (e.g., CYP3A4-expressing HepG2 or TK6 cells).[1]

In cell lines with low or negligible CYP activity (e.g., standard HEK293, A549, or HeLa cells), this compound may show significantly reduced or no cytotoxicity.

2.2 Determining Optimal Concentration

The optimal concentration of this compound for use as a positive control will vary depending on the cell line, cell density, and incubation time. It is imperative to first perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and the concentration that induces a robust, near-maximal cytotoxic effect (e.g., 80-90% cell death). This high-effect concentration should then be used for subsequent experiments as the positive control.

2.3 Stock Solution Preparation

  • Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO).

  • Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: When performing experiments, ensure that the final concentration of DMSO in the culture medium is consistent across all wells (including untreated and vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Data Presentation: Cytotoxic Potency

The cytotoxic potency of this compound is typically expressed as an IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. This value must be determined empirically for each cell line.

Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hr)IC50 Value (µM)
HepG2-CYP3A4MTT48[Value to be determined]
Primary HepatocytesLDH Release24[Value to be determined]
HepaRGNeutral Red72[Value to be determined]

Note: The values in this table are for illustrative purposes only. Researchers must experimentally determine the IC50 for their specific model system.

Putative Signaling Pathway for this compound Cytotoxicity

Pyrrolizidine alkaloids induce cytotoxicity primarily through metabolic activation leading to DNA damage, which triggers cell stress responses, cell cycle arrest, and programmed cell death.

G cluster_activation Metabolic Activation (in Liver Cells) cluster_damage Cellular Damage & Response cluster_outcome Cytotoxic Outcomes This compound This compound CYP3A4 CYP450 Enzymes (e.g., CYP3A4) This compound->CYP3A4 Oxidation Metabolites Reactive DHP Metabolites CYP3A4->Metabolites DNA_Damage DNA Adducts & DNA Damage Metabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h, 37°C) A->B C 3. Treat Cells (Vehicle, Test Cmpd, this compound) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilization Buffer (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H G cluster_workflow LDH Assay Workflow A 1. Seed & Treat Cells in 96-well plate B 2. Prepare Controls (Spontaneous & Maximum Release) A->B C 3. Incubate (Desired Period) B->C D 4. Centrifuge Plate (Optional, to pellet cells) C->D E 5. Transfer Supernatant to new plate D->E F 6. Add LDH Reaction Mix E->F G 7. Incubate (30 min, Room Temp, Dark) F->G H 8. Add Stop Solution & Measure Absorbance (490 nm) G->H G cluster_workflow Neutral Red Uptake Assay Workflow A 1. Seed & Treat Cells in 96-well plate B 2. Incubate (24-72h) A->B C 3. Remove Medium, Add Neutral Red Medium B->C D 4. Incubate (2-3h) C->D E 5. Wash Cells with PBS D->E F 6. Add Desorb Solution (Acidified Ethanol) E->F G 7. Shake Plate (10 min) F->G H 8. Measure Absorbance (540 nm) G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neosenkirkine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Neosenkirkine extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound and other pyrrolizidine alkaloids (PAs)?

A1: Polar solvents, particularly when acidified, are highly effective for the extraction of pyrrolizidine alkaloids (PAs) and their N-oxide forms.[1] Methanol or aqueous solutions containing dilute organic or mineral acids are commonly recommended.[1] Specific examples of successful solvent systems include 1% tartaric acid in methanol, 2% formic acid in water, and various concentrations of acetic acid.[2][3][4]

Q2: How does temperature affect the extraction of this compound?

A2: Higher temperatures can increase the solubility of this compound and improve extraction kinetics. However, prolonged exposure to high heat, especially during methods like Soxhlet extraction, can lead to the degradation of PAs and the reduction of PA N-oxides to their corresponding tertiary amines.[1][5][6] It is crucial to find an optimal balance between extraction efficiency and the thermal stability of the target compound.

Q3: What are some modern extraction techniques that can improve this compound yield?

A3: Modern techniques like Ultrasound-Assisted Extraction (UAE) and High-Pressure Extraction (HPE) can offer advantages over traditional methods.[2] HPE, for instance, has been optimized for the removal of PAs and can enhance extraction efficiency.[2] These methods can often reduce extraction time and solvent consumption.

Q4: How can I improve the recovery of this compound during liquid-liquid extraction?

A4: A common issue during the liquid-liquid extraction of PAs is the formation of emulsions, which can lead to poor recovery.[7] To mitigate this, consider using centrifugation to break the emulsion, adjusting the pH of the aqueous phase, or adding salt to increase the polarity difference between the aqueous and organic phases.

Q5: What is the importance of sample preparation in this compound extraction?

A5: Proper sample preparation is critical for efficient extraction. The plant material should be dried and finely ground to increase the surface area available for solvent penetration. This facilitates a more thorough extraction of the target alkaloids.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction experiments.

Problem Potential Cause Suggested Solution Citation
Low Yield of this compound Inefficient solvent penetration.Ensure the plant material is finely ground to a consistent particle size.
Inappropriate solvent choice.Use an acidified polar solvent such as methanol with 1% tartaric acid or an aqueous solution with 2% formic acid.[1][3][4]
Insufficient extraction time or temperature.Optimize extraction time and temperature. Be cautious of excessive heat which can cause degradation.[5]
Formation of emulsions during liquid-liquid extraction.Use centrifugation to break emulsions or add salt to the aqueous phase.[7]
Degradation of this compound (indicated by unexpected peaks in analysis) Thermal instability.Avoid prolonged exposure to high temperatures. Consider using extraction methods that operate at lower temperatures.[5][6]
Conversion of N-oxides to free bases.Prolonged refluxing in methanol can cause the reduction of PA N-oxides. Limit the duration of high-temperature steps.[6]
Inconsistent Extraction Results Variability in plant material.Ensure the plant material is sourced consistently and properly stored to prevent degradation of alkaloids.
Inconsistent extraction parameters.Strictly control all experimental parameters, including solvent-to-solid ratio, temperature, and extraction time.
Incomplete extraction.Perform sequential extractions on the same plant material and analyze the extracts separately to determine the number of extractions needed for exhaustive recovery.

Experimental Protocols

Protocol 1: Acidified Methanol Extraction (Maceration)

This protocol is a standard method for the extraction of pyrrolizidine alkaloids.

Materials:

  • Dried and finely ground plant material containing this compound

  • Methanol

  • Tartaric acid

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh the ground plant material and place it in a suitable flask.

  • Prepare a 1% (w/v) solution of tartaric acid in methanol.

  • Add the acidified methanol to the plant material at a solvent-to-solid ratio of 10:1 (v/w).

  • Seal the flask and macerate the mixture for 24 hours at room temperature with continuous stirring.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction of the residue two more times with fresh acidified methanol.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can then be subjected to further purification steps.

Protocol 2: High-Pressure Extraction (HPE) - General Principles

This protocol outlines the general principles for HPE of pyrrolizidine alkaloids, which should be optimized for specific equipment and plant material.[2]

Materials:

  • Dried and finely ground plant material

  • Aqueous acetic acid solution (e.g., 10%)

  • High-pressure extraction system

Procedure:

  • Mix the ground plant material with the aqueous acetic acid solution.

  • Load the mixture into the extraction vessel of the HPE system.

  • Pressurize the system to the desired level (e.g., 124 MPa).[2]

  • Hold the pressure for a set number of cycles (e.g., one cycle).[2]

  • Depressurize the system and collect the extract.

  • The extract can then be processed for analysis and purification.

Data Presentation

Table 1: Influence of Extraction Parameters on Pyrrolizidine Alkaloid (PA) Yield

Parameter Condition Effect on Yield Considerations Citation
Solvent MethanolGood for PAs and their N-oxides[1]
Acidified Methanol/EthanolGenerally improves extraction efficiency of alkaloidsCan extract other compounds; may require further purification[1][3]
Aqueous Acid (Formic, Acetic)Effective for PA extractionThe choice of acid and its concentration should be optimized[2][4]
Temperature Room TemperatureMinimizes thermal degradationMay require longer extraction times[6]
Elevated (e.g., 50-60°C)Can increase extraction efficiencyRisk of degradation with prolonged exposure[5]
Boiling Point (Reflux)Can lead to significant degradation and N-oxide reductionGenerally not recommended for prolonged periods[6]
Technique MacerationSimple, requires minimal specialized equipmentCan be time-consuming
SoxhletEfficient for exhaustive extractionHigh temperatures can cause degradation[1][5]
Ultrasound-Assisted (UAE)Can reduce extraction time and improve efficiency
High-Pressure (HPE)Can offer high efficiency and reduced solvent useRequires specialized equipment[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Logic start Start: Plant Material grinding Drying & Grinding start->grinding extraction Solvent Extraction (e.g., Acidified Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Crude Extract Purification (e.g., Column Chromatography) concentration->purification low_yield Low Yield? concentration->low_yield analysis Analysis (HPLC, LC-MS) purification->analysis degradation Degradation? analysis->degradation low_yield->extraction Check Solvent/ Parameters degradation->extraction Check Temp/ Time

Caption: Workflow for this compound extraction and troubleshooting.

References

Technical Support Center: Quantification of Neosenkirkine in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Neosenkirkine in complex matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase.1. Adjust mobile phase pH with formic acid or ammonium formate to ensure this compound is in a consistent ionic state. 2. Use a guard column and flush the analytical column regularly. If the problem persists, replace the column. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Low Signal Intensity or Sensitivity 1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient extraction from the sample matrix. 3. Significant ion suppression due to matrix effects.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Ensure the extraction solvent is sufficiently acidified (e.g., with formic or citric acid) to efficiently extract the basic this compound molecule. 3. Improve sample cleanup using Solid Phase Extraction (SPE) or dilute the sample.
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Fluctuation in LC pump performance. 3. Unstable electrospray.1. Ensure consistent and precise execution of all sample preparation steps, including vortexing and evaporation. 2. Purge the LC pumps and check for leaks. 3. Check the spray needle for clogs and ensure a consistent, fine spray.
No Peak Detected 1. This compound concentration is below the limit of detection (LOD). 2. Incorrect MS/MS transition settings. 3. Degradation of this compound during sample processing.1. Concentrate the sample or use a more sensitive instrument. 2. Verify the precursor and product ion m/z values for this compound. For otonecine-type alkaloids, characteristic fragments are often observed around m/z 122, 150, and 168.[1] 3. Avoid high temperatures and prolonged exposure to strong acids or bases during sample preparation.
Interfering Peaks 1. Co-elution of isobaric compounds from the matrix. 2. Presence of isomers with similar fragmentation patterns.1. Optimize the chromatographic gradient to improve separation. 2. Use a high-resolution mass spectrometer or select more specific MS/MS transitions.

Frequently Asked Questions (FAQs)

1. What is the biggest challenge in quantifying this compound in complex matrices?

The most significant challenge is overcoming matrix effects .[2][3][4] Complex matrices, such as herbal medicines, food products, and biological fluids, contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This can lead to ion suppression (most common) or enhancement, resulting in inaccurate quantification.[5]

2. How can I minimize matrix effects?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: A robust sample cleanup procedure is crucial. This typically involves an initial acidic extraction followed by Solid Phase Extraction (SPE).[6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from the majority of matrix components is highly effective.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for consistent matrix effects.[2]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects. An SIL-IS for this compound would co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction.

3. What type of extraction method is recommended for this compound?

An acidified solvent extraction is generally recommended for pyrrolizidine alkaloids like this compound. This is because this compound is a basic compound. The use of an acidic solution (e.g., methanol/water with formic or citric acid) ensures that the alkaloid is protonated and thus more soluble in the extraction solvent.

4. Which analytical technique is most suitable for this compound quantification?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in complex matrices.[6][7][8] This technique offers the high sensitivity and selectivity required to detect and quantify low levels of this compound in the presence of a multitude of other compounds.

5. What are the typical MS/MS transitions for this compound?

While specific transitions should be optimized in your laboratory, this compound is an otonecine-type pyrrolizidine alkaloid, and these compounds often exhibit characteristic fragmentation patterns. Look for a precursor ion corresponding to the protonated molecule [M+H]⁺ and characteristic product ions. For the closely related isomer, senkirkine, fragment ions at m/z 122, 150, and 168 are commonly used for quantification and confirmation.[1]

Quantitative Data Summary

The following tables provide representative quantitative data for pyrrolizidine alkaloids, including this compound's isomer, Senkirkine, in various complex matrices. This data is intended to serve as a general guideline, and actual performance may vary depending on the specific matrix, instrumentation, and method.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
Senkirkine & other PAsHerbal Teas & Traditional Chinese Medicines0.4 - 1.91.3 - 6.3[6]
Senkirkine & SenecionineTussilago farfara0.26 - 1.041.32 - 5.29[9]
General PAsTraditional Chinese Herbal Medicines-0.1 (reporting limit)[7]

Table 2: Representative Recovery Rates

AnalyteMatrixExtraction MethodRecovery (%)Reference
Multiple AnalytesHuman PlasmaLiquid-Liquid Extraction89.62 - 112.50[10]
11 PhytochemicalsTraditional Korean Medicine-96.43 - 107.60[11]
21 Kinase InhibitorsHuman Plasma/Serum-95.0 - 106.0[12]

Experimental Protocols

Representative Experimental Protocol for this compound Quantification in Herbal Matrices

This protocol is a synthesized example based on common practices for pyrrolizidine alkaloid analysis.

1. Sample Preparation

  • Homogenization: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., 50% methanol in water with 0.1% formic acid).[13]

    • Vortex for 1 minute.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

2. Solid Phase Extraction (SPE) Cleanup

  • Column: Use a cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the supernatant from the extraction step onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

  • Elution: Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Parameters:

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [this compound+H]⁺

    • Product Ions: To be determined by infusion of a this compound standard. Use characteristic fragments of otonecine-type PAs as a starting point (e.g., m/z 122, 150, 168).[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization (Grinding) Extraction Acidified Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE_Loading SPE Loading Supernatant_Collection->SPE_Loading SPE_Washing SPE Washing SPE_Loading->SPE_Washing SPE_Elution SPE Elution SPE_Washing->SPE_Elution Evaporation Evaporation SPE_Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Quantification Quantification LC_MSMS_Analysis->Quantification

Caption: Experimental workflow for this compound quantification.

Matrix_Effects cluster_causes Causes of Matrix Effects cluster_consequences Consequences cluster_mitigation Mitigation Strategies Coeluting_Components Co-eluting Matrix Components Ion_Competition Competition for Charge in ESI Source Coeluting_Components->Ion_Competition Ion_Suppression Ion Suppression Ion_Competition->Ion_Suppression Ion_Enhancement Ion Enhancement Ion_Competition->Ion_Enhancement Analyte_Complexation Analyte-Matrix Complexation Analyte_Complexation->Ion_Suppression Inaccurate_Quantification Inaccurate Quantification Ion_Suppression->Inaccurate_Quantification Ion_Enhancement->Inaccurate_Quantification Sample_Cleanup Improved Sample Cleanup (SPE) Inaccurate_Quantification->Sample_Cleanup Chromatography Optimized Chromatography Inaccurate_Quantification->Chromatography Matrix_Matched Matrix-Matched Calibrants Inaccurate_Quantification->Matrix_Matched SIL_IS Stable Isotope-Labeled Internal Standard Inaccurate_Quantification->SIL_IS

Caption: Causes and mitigation of matrix effects in LC-MS/MS.

References

overcoming matrix effects in Neosenkirkine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Neosenkirkine, a pyrrolizidine alkaloid (PA). The principles and protocols discussed are broadly applicable to the analysis of pyrrolizidine alkaloids in various complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2][3] The matrix consists of all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous materials.[1]

Q2: I am observing significant ion suppression for this compound. What are the most common causes?

A2: Ion suppression is a common challenge in LC-MS and can arise from several factors. Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source.[4] This is particularly prevalent in complex matrices like plasma, honey, milk, or herbal extracts.[5][6] Inadequate sample cleanup is a primary reason, where endogenous substances are not sufficiently removed before injection.[7] Additionally, high concentrations of salts or other non-volatile components in the final extract can interfere with the electrospray ionization (ESI) process.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The matrix effect can be evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent standard at the same concentration. The neat matrix effect can be calculated using the formula: %ME = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100. A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. Another common method is to compare the slopes of the matrix-matched and solvent-based calibration curves.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][8][9] A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). Since SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects.[9] This allows for accurate quantification based on the ratio of the analyte to the SIL-IS, as this ratio remains consistent even with signal suppression or enhancement.[1] If a specific SIL-IS for this compound is unavailable, a structural analogue may be used, though it may not compensate for matrix effects as effectively.[9]

Q5: Are there sample preparation techniques that can help minimize matrix effects for pyrrolizidine alkaloids like this compound?

A5: Yes, a robust sample preparation protocol is crucial for minimizing matrix effects. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples before LC-MS analysis.[1][10] For pyrrolizidine alkaloids, strong cation exchange (SCX) SPE cartridges are commonly used.[11][12] These cartridges retain the basic alkaloid compounds under acidic conditions while allowing neutral and acidic interferences to be washed away.[12] The retained PAs can then be eluted with a basic solution. Other SPE phases like mixed-mode cation exchange (e.g., Oasis MCX) have also been shown to be effective.[6]

Troubleshooting Guides

Issue 1: Poor Sensitivity and/or Signal Suppression

Symptoms:

  • Low peak intensity for this compound.

  • Inability to reach required limits of detection (LOD) or quantification (LOQ).

  • Post-column infusion experiment shows a significant drop in signal where the analyte elutes.[4][8]

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Sample Cleanup Implement or optimize a Solid-Phase Extraction (SPE) protocol. For this compound, a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE is recommended.[6][11][12] Ensure proper conditioning, loading, washing, and elution steps as detailed in the experimental protocols below.
Co-elution with Matrix Components Modify the chromatographic conditions to improve the separation of this compound from interfering matrix components.[1][7] This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a UPLC column for better resolution), or altering the pH of the mobile phase.[12][13]
High Salt Concentration in Final Extract Ensure that the final reconstitution solvent is compatible with ESI-MS and that the sample is sufficiently desalted during sample preparation. High salt concentrations can severely suppress the ionization process.
Sample Dilution If the concentration of this compound is high enough, simply diluting the final extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[7][14] However, this will also reduce the analyte signal, so it is only feasible when sensitivity is not a limiting factor.
Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptoms:

  • High variability (%RSD) in peak areas for replicate injections of the same sample.

  • Poor accuracy in quality control (QC) samples.

  • Inconsistent recovery across different sample lots.

Possible Causes & Solutions:

CauseRecommended Action
Variable Matrix Effects The composition of the matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement. The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS) for this compound.[1][9]
Lack of Matrix-Matched Calibration If a SIL-IS is not available, use matrix-matched calibration standards.[1][13] This involves preparing the calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for systematic matrix effects but may not account for variability between individual samples.[7]
Inconsistent Sample Preparation Ensure that the sample preparation procedure, especially SPE, is performed consistently for all samples, standards, and QCs. Use of an automated sample preparation system can improve reproducibility.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids in various matrices, which can serve as a benchmark for this compound method development.

Table 1: Recovery of Pyrrolizidine Alkaloids from Various Matrices using SPE

MatrixSPE SorbentAverage Recovery (%)Reference
HoneyMCX64.5 - 103.4
MilkMCX65.2 - 112.2[6]
TeaMCX67.6 - 107.6[6]
Feed-84.1 - 112.9[15]
Herbal Tea-75 - 115

Table 2: Limits of Quantification (LOQ) for Pyrrolizidine Alkaloids in Various Matrices

MatrixLOQ RangeReference
Honey0.05 - 1.00 µg/kg[5]
Tea0.1 - 2.5 µg/kg[5]
Green Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey0.6 - 1.2 µg/kg
Feed5 µg/kg[15]
Herbal Teas0.1 - 8.5 ng/g

Experimental Protocols

Protocol 1: Sample Preparation using Strong Cation Exchange (SCX) SPE

This protocol is a general guideline for the extraction and cleanup of this compound from a complex matrix like honey or herbal tea.

  • Sample Extraction:

    • For solid samples (e.g., tea, herbs), weigh 1-2 g of homogenized material.

    • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in water).[11]

    • Vortex and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of the acidic extraction solution.

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the retained this compound with 10 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[13]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation start Homogenized Sample extraction Add Acidic Solution, Sonicate & Centrifuge start->extraction supernatant Collect Supernatant extraction->supernatant load Load Supernatant supernatant->load condition Condition SCX Cartridge condition->load wash Wash with Water & Methanol load->wash elute Elute with Basic Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for this compound sample preparation using SPE.

troubleshooting_guide start Issue: Inaccurate Results or Low Sensitivity q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 q2 Are Matrix-Matched Calibrants Used? q1->q2 No q3 Is Sample Cleanup (e.g., SPE) Performed? q1->q3 Yes a1_yes Yes a1_no No sol2 Implement Matrix-Matched Calibration. q2->sol2 No q2->q3 Yes a2_yes Yes a2_no No sol1 Implement SIL-IS. This is the best practice for compensating matrix effects. sol2->q3 sol3 Implement a robust sample cleanup method like SPE. q3->sol3 No q4 Is chromatographic separation optimized to separate analyte from matrix interferences? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Optimize LC method: - Adjust gradient - Try a different column q4->sol4 No end Further investigation of MS parameters required. q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting decision tree for matrix effects.

References

Neosenkirkine stability issues during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of neosenkirkine during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is unexpectedly low after sample extraction. What are the potential causes?

A1: Low recovery of this compound is often linked to its degradation during sample preparation. The primary factors influencing its stability are pH, temperature, and the presence of oxidizing agents. This compound, like other pyrrolizidine alkaloids (PAs), is susceptible to hydrolysis, particularly under alkaline conditions.

Q2: How does pH affect the stability of this compound?

A2: this compound is an ester and is prone to hydrolysis of its ester linkages under alkaline conditions. This degradation process breaks down the molecule into its non-toxic necine base and necic acids. It is generally stable in neutral and acidic solutions. Therefore, maintaining an acidic pH throughout the extraction and sample handling process is crucial for preventing degradation.

Q3: What is the recommended pH range for working with this compound?

A3: To ensure the stability of this compound, it is recommended to maintain the sample and all solutions at an acidic pH, ideally below 6.0. The use of acidified solvents, such as methanol or water with 0.1% formic acid, is a common practice in analytical methods for PAs.

Q4: Can high temperatures during sample preparation lead to this compound degradation?

A4: While some PAs have been shown to be relatively stable at high temperatures during cooking processes, prolonged exposure to elevated temperatures during sample preparation should be avoided. High temperatures can accelerate degradation reactions, including hydrolysis. It is advisable to keep samples cool and minimize the duration of any heating steps.

Q5: How should I store my this compound standards and samples?

A5: For long-term storage, it is recommended to store this compound standards and samples at or below -15°C, preferably under an inert atmosphere like nitrogen. For short-term storage, refrigeration at 2-8°C is suitable. Stock solutions should be prepared in an acidic solvent and stored in tightly sealed containers to prevent solvent evaporation and exposure to air.

Q6: Is this compound susceptible to oxidation?

A6: The primary toxicological concern with PAs is their metabolic oxidation in the liver to form reactive pyrrolic esters. In the context of sample preparation, while direct oxidation is less commonly reported as a major issue compared to hydrolysis, it is good practice to avoid strong oxidizing agents and minimize exposure to air and light. The use of amber vials can help prevent photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound concentration in final extract Alkaline Hydrolysis: The pH of the sample or extraction solvent was too high (neutral or alkaline), leading to the hydrolysis of the ester linkages.- Ensure all solvents and solutions used for extraction and reconstitution are acidified (e.g., with 0.1% formic acid).- Check the pH of the sample matrix and adjust to the acidic range if possible.
Thermal Degradation: The sample was exposed to high temperatures for an extended period during evaporation or other steps.- Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature.- Minimize the duration of any heating steps required for the protocol.
Appearance of unexpected peaks in chromatogram Degradation Products: The unexpected peaks may correspond to hydrolysis products (necine base and necic acids) or other degradation byproducts.- Review the sample preparation procedure for potential causes of degradation (high pH, high temperature).- Compare the chromatogram of the problematic sample with a freshly prepared standard to identify potential degradation peaks.
Inconsistent results between replicate samples Variable Degradation: Inconsistent pH or temperature control across different sample preparations can lead to varying levels of degradation.- Standardize all sample preparation steps, ensuring consistent pH, temperature, and processing times for all replicates.- Prepare a quality control sample with a known concentration of this compound to be processed alongside the experimental samples to monitor for degradation.
Loss of this compound during storage of extracts Improper Storage Conditions: Storage of extracts in a non-acidified solvent or at room temperature can lead to gradual degradation.- Ensure final extracts are dissolved in an acidified solvent.- Store extracts at low temperatures (≤ -15°C for long-term, 2-8°C for short-term) in tightly sealed, amber vials.

Quantitative Data on Pyrrolizidine Alkaloid Stability

The following table summarizes the known stability of pyrrolizidine alkaloids under various conditions. Data specific to this compound is limited; therefore, general stability data for PAs is included and noted.

Condition Parameter Observation Source
pH Alkaline (pH > 7)Significant degradation. One study reported a 50% degradation of various PAs within 24 hours in alkaline conditions.[1]General PA stability
Neutral (pH ~7)Generally stable.General PA stability
Acidic (pH < 7)Stable.[1]General PA stability
Temperature Room TemperatureSenkirkine is reported to be stable in closed containers.[2]Senkirkine
High TemperatureRetrorsine (a retronecine-type PA) was found to be stable during cooking procedures.Retrorsine
Storage Long-termRecommended storage at -15°C under a nitrogen atmosphere for senkirkine.[2]Senkirkine

Note: The stability of this compound is expected to be similar to that of other otonecine-type and macrocyclic pyrrolizidine alkaloids.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for this compound Analysis by LC-MS

This protocol is designed to minimize the degradation of this compound during extraction from a solid or semi-solid matrix.

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction:

    • Weigh an appropriate amount of the homogenized sample into a centrifuge tube.

    • Add an extraction solvent consisting of methanol with 0.1% formic acid or a similar acidified solvent.

    • Vortex or shake the sample for a specified period (e.g., 30 minutes) at room temperature.

    • Protect the samples from light by using amber tubes or wrapping them in foil.

  • Centrifugation:

    • Centrifuge the sample at a sufficient speed and duration to pellet the solid material (e.g., 4000 rpm for 10 minutes).

  • Solid-Phase Extraction (SPE) Cleanup (if necessary):

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol followed by acidified water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.

    • Elute the this compound from the cartridge using an ammoniated organic solvent (e.g., 5% ammonia in methanol). Note: The exposure to the basic eluent should be minimized.

  • Evaporation and Reconstitution:

    • Immediately after elution, evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).

    • Reconstitute the dried extract in the initial mobile phase for LC-MS analysis, which should be acidic (e.g., methanol/water with 0.1% formic acid).

  • Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber autosampler vial.

    • Analyze by LC-MS as soon as possible. If storage is necessary, store at 2-8°C for no more than 24 hours or at ≤ -15°C for longer periods.

Protocol 2: Assessing this compound Stability in a Specific Matrix

This protocol can be used to evaluate the stability of this compound in your specific sample matrix and processing conditions.

  • Spiking:

    • Prepare a homogenous blank sample matrix.

    • Spike the blank matrix with a known concentration of a this compound standard.

  • Time-Zero Sample:

    • Immediately after spiking, extract a portion of the sample using the recommended sample preparation protocol (Protocol 1) to establish the initial concentration (T=0).

  • Incubation:

    • Subject the remaining spiked sample to the conditions you wish to test (e.g., storage at room temperature, exposure to a specific pH, etc.).

  • Time-Point Sampling:

    • At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the incubated sample and extract them using the same protocol as the time-zero sample.

  • Analysis and Data Interpretation:

    • Analyze all extracted samples by LC-MS.

    • Compare the concentration of this compound at each time point to the time-zero concentration to determine the percentage of degradation over time.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis (Alkaline Conditions) This compound->Hydrolysis Metabolic_Oxidation Metabolic Oxidation (in vivo, e.g., CYP450) This compound->Metabolic_Oxidation Necine_Base Necine Base Hydrolysis->Necine_Base Necic_Acids Necic Acids Hydrolysis->Necic_Acids Reactive_Metabolites Reactive Pyrrolic Metabolites (Toxic) Metabolic_Oxidation->Reactive_Metabolites cluster_workflow Recommended Sample Preparation Workflow Start Start: Sample Homogenization Extraction Acidic Solvent Extraction (e.g., MeOH with 0.1% Formic Acid) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE SPE Cleanup (Optional) (Strong Cation Exchange) Centrifugation->SPE Evaporation Solvent Evaporation (Low Temperature, N2 Stream) Centrifugation->Evaporation If SPE is skipped SPE->Evaporation Reconstitution Reconstitution in Acidic Mobile Phase Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis cluster_troubleshooting Troubleshooting Low this compound Recovery Start Low Recovery Detected? Check_pH Was pH acidic throughout preparation? Start->Check_pH Check_Temp Was temperature kept low (<40°C)? Check_pH->Check_Temp Yes Solution_pH Solution: Use acidified solvents (e.g., 0.1% Formic Acid). Check_pH->Solution_pH No Check_Storage Were extracts stored properly (acidified, cold)? Check_Temp->Check_Storage Yes Solution_Temp Solution: Use gentle evaporation methods (N2 stream, low heat). Check_Temp->Solution_Temp No Solution_Storage Solution: Reconstitute in acidic solvent and store cold/frozen. Check_Storage->Solution_Storage No Review_Protocol Review entire protocol for other potential loss points. Check_Storage->Review_Protocol Yes

References

Technical Support Center: Optimizing Chromatographic Separation of Neosenkirkine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Neosenkirkine and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the chromatographic separation of this compound isomers?

The primary challenge in separating this compound isomers, which are pyrrolizidine alkaloids (PAs), lies in their structural similarity. Many isomers have identical mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone without effective chromatographic separation.[1] Co-elution of isomers is a common problem that complicates accurate quantification and identification.[2] Additionally, matrix effects from complex samples like herbal extracts, honey, or milk can interfere with the analysis, leading to ion suppression or enhancement.[3][4]

Q2: Which chromatographic techniques are most effective for this compound isomer separation?

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the most widely used and effective technique for the analysis of PAs, including this compound isomers.[5][6] This method offers high sensitivity, selectivity, and the ability to separate complex mixtures. The use of sub-2 µm particle columns in UHPLC provides higher resolution compared to traditional HPLC.

Q3: What type of HPLC/UPLC column is best suited for separating this compound isomers?

Reversed-phase C18 columns are commonly used for the separation of PAs.[7][8] Specifically, columns with different selectivities, such as those with charged surface hybrid (CSH) technology or those designed for polar compounds (e.g., HSS T3), have shown good performance in resolving PA isomers.[5] The choice of column will depend on the specific isomers being analyzed and the sample matrix.

Q4: How does mobile phase composition affect the separation of this compound isomers?

Mobile phase composition, particularly pH and the organic modifier, plays a critical role in achieving separation.

  • pH: Alkaline mobile phases have been shown to improve the separation of some PA isomers.[7]

  • Organic Modifier: Methanol and acetonitrile are common organic modifiers. The choice between them can affect peak shape and resolution; for some PAs, methanol provides better peak shape.[9]

  • Additives: Formic acid and ammonium formate are frequently added to the mobile phase to improve peak shape and ionization efficiency in mass spectrometry.[10]

Q5: What are typical sample preparation techniques for analyzing this compound in complex matrices?

Sample preparation is crucial to remove interfering compounds and enrich the analytes. A common workflow involves:

  • Acidic Extraction: PAs are typically extracted from the sample matrix using an acidic solution (e.g., sulfuric acid or formic acid in water/methanol).[3][4]

  • Solid-Phase Extraction (SPE): The crude extract is then cleaned up using SPE. Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges are effective for isolating PAs, which are basic compounds.[10]

Troubleshooting Guide

Poor Peak Shape (Tailing or Fronting)
Problem Potential Cause Recommended Solution
All peaks are tailing Column Contamination/Blockage: The inlet frit of the column may be partially blocked by particulates from the sample or mobile phase.[11]Backflush the column: Reverse the column and flush it with a strong solvent. If this doesn't resolve the issue, replace the frit or the column.[12]
Column Overload: Injecting too much sample can saturate the stationary phase.[13]Dilute the sample: Reduce the concentration of the sample and reinject.[14]
Only basic compound peaks (like this compound) are tailing Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[13]Adjust mobile phase pH: Lowering the mobile phase pH can protonate the silanol groups, reducing these interactions. Alternatively, using a higher pH can deprotonate the basic analyte, which can also improve peak shape.[12] Use an end-capped column: Employ a column that is highly end-capped to minimize exposed silanols.
Peak Fronting Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
High Analyte Concentration: Very high concentrations can lead to saturation effects.[11]Dilute the sample.
Poor Resolution/Co-elution of Isomers
Problem Potential Cause Recommended Solution
Isomers are not separating Inadequate Mobile Phase Selectivity: The mobile phase composition may not be optimal for differentiating between the subtle structural differences of the isomers.Optimize the mobile phase: Experiment with different organic modifiers (methanol vs. acetonitrile), pH levels (acidic vs. alkaline), and additives.[7] Modify the gradient: A shallower gradient can often improve the resolution of closely eluting peaks.[8]
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the isomers.Use a more efficient column: Switch to a column with a smaller particle size (e.g., from 5 µm to 1.8 µm) or a longer column.[7]
Inappropriate Stationary Phase: The stationary phase chemistry may not provide the necessary selectivity for the isomers.Screen different column chemistries: Test columns with different stationary phases (e.g., C18, Phenyl, Cyano) to find one that offers better selectivity for your specific isomers.

Experimental Protocols

UHPLC-MS/MS Method for Pyrrolizidine Alkaloid Isomer Analysis

This protocol is a generalized procedure based on common practices for PA analysis.[5]

1. Sample Preparation (Herbal Tea)

  • Weigh 1.0 g of the homogenized tea sample into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 5 mL of methanol followed by 5 mL of water.

  • Load 2 mL of the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.

  • Elute the PAs with 2 x 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. Chromatographic Conditions

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in methanol.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 3 µL.[5]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Monitor at least two MRM transitions for each analyte for confirmation and quantification.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of PAs in various matrices.

Parameter Honey Milk Tea Reference
LOD (µg/kg) 0.015 - 0.750.015 - 0.750.015 - 0.75[5]
LOQ (µg/kg) 0.05 - 2.50.05 - 2.50.05 - 2.5[5]
Recovery (%) 64.5 - 103.465.2 - 112.267.6 - 107.6[5]
Intra-day Precision (RSD%) < 15< 15< 15[5]
Inter-day Precision (RSD%) < 15< 15< 15[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Herbal Tea) extraction Acidic Extraction (0.05M H2SO4 in 50% MeOH) sample->extraction Step 1 cleanup SPE Cleanup (MCX Cartridge) extraction->cleanup Step 2 concentration Evaporation & Reconstitution cleanup->concentration Step 3 uhplc UHPLC Separation (C18 Column, Gradient Elution) concentration->uhplc Step 4: Injection msms MS/MS Detection (ESI+, MRM Mode) uhplc->msms Step 5 integration Peak Integration msms->integration Step 6 quantification Quantification (Matrix-Matched Calibration) integration->quantification Step 7 reporting Reporting Results quantification->reporting Step 8

Caption: Experimental workflow for this compound isomer analysis.

troubleshooting_workflow start Poor Isomer Resolution check_mobile_phase Is mobile phase optimized? start->check_mobile_phase optimize_mp Adjust pH, organic modifier, or gradient check_mobile_phase->optimize_mp No check_column Is column efficient? check_mobile_phase->check_column Yes optimize_mp->check_column change_column Use longer column or smaller particles check_column->change_column No check_station_phase Is stationary phase selective? check_column->check_station_phase Yes change_column->check_station_phase screen_columns Test different column chemistries check_station_phase->screen_columns No end_good Resolution Improved check_station_phase->end_good Yes screen_columns->end_good end_bad Further investigation needed screen_columns->end_bad

Caption: Troubleshooting poor isomer resolution.

References

Technical Support Center: Troubleshooting Neosenkirkine Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neosenkirkine cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity studied?

This compound is a type of pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species. PAs, including this compound, are known for their potential hepatotoxicity (liver damage) and are of interest in toxicology and drug development research. Understanding the mechanisms of this compound-induced cell death is crucial for assessing its risk to human health and for exploring its potential as a therapeutic agent.

Q2: How does this compound cause cytotoxicity?

This compound, like other PAs, requires metabolic activation by cytochrome P450 enzymes in the liver to become cytotoxic. This process converts it into reactive metabolites, which can then bind to cellular macromolecules like DNA and proteins. This leads to cellular stress, DNA damage, and can ultimately trigger programmed cell death pathways like apoptosis.[1]

Q3: What are the common assays used to measure this compound cytotoxicity?

Commonly used cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which measures membrane integrity. Other assays that can be used include those that measure apoptosis, such as caspase activity assays.

Q4: I am observing high variability in my this compound cytotoxicity assay results. What are the potential causes?

High variability in cytotoxicity assays can stem from several factors. These can be broadly categorized into issues with cell culture, assay procedure, and the properties of the test compound itself. See the troubleshooting guide below for a more detailed breakdown.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Possible Causes & Solutions

Cause Explanation Recommended Solution
Uneven Cell Seeding Inconsistent number of cells seeded across wells of a microplate is a major source of variability.[2]Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider a brief, gentle shake of the plate after seeding to ensure even distribution.
Edge Effects Wells on the perimeter of the plate can be prone to evaporation, leading to changes in media concentration and affecting cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
Pipetting Errors Inaccurate or inconsistent pipetting of reagents (e.g., this compound, MTT reagent, lysis buffer) can lead to significant well-to-well differences.Calibrate pipettes regularly. Use fresh pipette tips for each replicate. When adding reagents, ensure the tip is below the surface of the liquid to avoid bubbles and ensure proper mixing.
Incomplete Solubilization of Formazan (MTT Assay) If the purple formazan crystals in the MTT assay are not fully dissolved, absorbance readings will be inaccurate and variable.Use an appropriate solubilization buffer (e.g., DMSO, acidified isopropanol). After adding the buffer, shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution. Visually inspect wells under a microscope before reading.
Presence of Bubbles Air bubbles in the wells can interfere with absorbance readings.Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently poking with a sterile pipette tip.
Issue 2: Inconsistent Results Between Experiments

Possible Causes & Solutions

Cause Explanation Recommended Solution
Cell Passage Number and Health Cells at high passage numbers can exhibit altered growth rates and sensitivity to cytotoxic agents. Using unhealthy or over-confluent cells will also lead to unreliable results.Use cells within a consistent and low passage number range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before seeding.
Variability in this compound Stock Solution Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and loss of potency.Aliquot the this compound stock solution into single-use volumes and store at the recommended temperature. Avoid repeated freeze-thawing.
Incubation Time The duration of cell exposure to this compound and the incubation time with assay reagents (e.g., MTT) can significantly impact the results.Standardize all incubation times across experiments. Optimize the incubation time for your specific cell line and experimental conditions.
Reagent Quality The quality and age of assay reagents, especially the MTT reagent which is light-sensitive, can affect their performance.Store reagents according to the manufacturer's instructions. Prepare fresh reagent solutions as needed and protect them from light.
Issue 3: Unexpected or Unexplained Cytotoxicity Results

Possible Causes & Solutions

Cause Explanation Recommended Solution
Metabolic Activation of this compound The cell line being used may have low or absent expression of the necessary cytochrome P450 enzymes to metabolically activate this compound, leading to little or no observed cytotoxicity.[1]Use a cell line known to have relevant metabolic activity (e.g., primary hepatocytes or metabolically competent cell lines like HepG2). Alternatively, a liver S9 fraction can be co-incubated with the cells to provide the necessary metabolic enzymes.
Interference of this compound with the Assay Some compounds can directly react with the assay reagents. For example, a colored compound can interfere with absorbance readings, or a reducing agent can directly reduce MTT, leading to a false-positive signal.Run a control plate with this compound in cell-free media to check for any direct interaction with the assay reagents.
Contamination Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to erroneous results.Regularly test cell cultures for mycoplasma contamination. Maintain sterile technique during all cell handling procedures.

Quantitative Data: Example of High Variability in an MTT Assay

The following table illustrates a hypothetical example of high variability in an MTT assay for a cytotoxic compound. Note the large standard deviation and high coefficient of variation (CV %), especially at the intermediate concentrations, which can make determining an accurate IC50 value difficult.

This compound (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Mean AbsorbanceStandard DeviationCV (%)% Viability
0 (Control)1.251.281.221.250.032.4100.0
101.151.201.101.150.054.392.0
500.851.050.750.880.1517.070.4
1000.500.650.450.530.1018.942.4
2000.250.280.220.250.0312.020.0
5000.100.120.090.100.0220.08.0

Ideal CV (%) values are typically below 15%. High CV values indicate significant variability in the data.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells with vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound.

    • It is crucial to include three control groups:

      • Vehicle Control: Cells treated with the vehicle (solvent) only.

      • Low Control: Untreated cells (spontaneous LDH release).

      • High Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce maximum LDH release.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Reading and Calculation:

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs) ] x 100

Visualizations

Experimental Workflow for Cytotoxicity Assay

G General Workflow for a Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with This compound compound_prep->treatment incubation1 Incubate (24h) for Attachment cell_seeding->incubation1 incubation1->treatment incubation2 Incubate for Exposure Period treatment->incubation2 add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubation2->add_reagent incubation3 Incubate for Reaction add_reagent->incubation3 read_plate Read Plate (Absorbance) incubation3->read_plate calculate Calculate % Viability or % Cytotoxicity read_plate->calculate results Results calculate->results

Caption: A generalized workflow for conducting a cytotoxicity assay.

This compound-Induced Apoptosis Signaling Pathway

G Simplified this compound-Induced Apoptosis Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase This compound This compound metabolic_activation Metabolic Activation (Cytochrome P450) This compound->metabolic_activation reactive_metabolites Reactive Metabolites metabolic_activation->reactive_metabolites cellular_stress Cellular Stress (DNA Damage, ROS) reactive_metabolites->cellular_stress mapk MAPK Activation (JNK, p38) cellular_stress->mapk bcl2_regulation Bcl-2 Family Regulation mapk->bcl2_regulation Pro-apoptotic signaling bax_bak Bax/Bak Activation bcl2_regulation->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Minimizing Neosenkirkine Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Neosenkirkine during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, a macrocyclic pyrrolizidine alkaloid, is susceptible to degradation influenced by several factors, including:

  • pH: Pyrrolizidine alkaloids (PAs) are generally more stable in neutral and acidic conditions but can degrade significantly in alkaline environments.[1]

  • Temperature: Elevated temperatures can accelerate degradation. For long-term stability, cold storage is recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of PAs.[1]

  • Oxidation: As with many complex organic molecules, this compound can be susceptible to oxidation.

  • Hydrolysis: The ester linkages in the macrocyclic ring of this compound can be susceptible to hydrolysis, leading to the opening of the ring structure.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. Based on information for the closely related compound Senkirkine, the following is recommended:

  • Temperature: For long-term storage, a temperature of -15°C is advisable.[3] Standard laboratory freezers (-20°C) are also a suitable option.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[3]

  • Light: Protect from light by storing in amber vials or in a light-blocking container.

  • Form: Storing the compound in its solid, crystalline form is generally preferable to in-solution storage, as solvents can participate in degradation reactions.

Q3: I have been storing my this compound solution at room temperature. What potential degradation products should I be aware of?

A3: Storing this compound solutions at room temperature, especially if not protected from light or in a non-neutral pH, can lead to the formation of several degradation products. The primary degradation pathways for pyrrolizidine alkaloids include hydrolysis, N-oxidation, and the formation of dehydropyrrolizidine alkaloids (DHPAs).[4] DHPAs are reactive metabolites that can form adducts with other molecules.[2] You may also observe the formation of this compound N-oxide.

Q4: Can I store this compound in a standard laboratory refrigerator (2-8°C)?

A4: While refrigeration at 2-8°C is better than room temperature, for long-term storage, freezing at -15°C or below is recommended to ensure maximum stability.[3] For short-term storage (a few days to a week), refrigeration is acceptable, provided the sample is protected from light and stored in a tightly sealed container.

Q5: How does the choice of solvent affect this compound stability in solution?

A5: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially water, can facilitate hydrolysis of the ester linkages. If aqueous solutions are necessary, they should be prepared fresh and maintained at a neutral or slightly acidic pH. For longer-term storage in solution, aprotic solvents like acetonitrile or DMSO are generally preferred. However, even in these solvents, degradation can occur over time, and storage at low temperatures is crucial.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results in bioassays. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Perform analytical purity testing (e.g., HPLC-UV, LC-MS) on the stored sample to assess for degradation products. 3. If degradation is confirmed, procure a fresh batch of this compound and store it under the recommended conditions (-15°C, under nitrogen, protected from light).[3]
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products such as hydrolyzed forms or N-oxides. 2. Review the storage history of the sample to correlate the appearance of new peaks with any deviations from recommended storage conditions. 3. Implement a forced degradation study to intentionally generate and identify potential degradation products, which can then be used as standards.
Discoloration or change in the physical appearance of the solid sample. Potential oxidation or other chemical changes.1. Do not use the sample for experiments. 2. Analyze the sample using appropriate analytical techniques to determine the extent of degradation. 3. Discard the degraded sample and obtain a fresh batch. Ensure future storage is in a desiccator, under an inert atmosphere, and protected from light.
Precipitation of the compound from a solution upon thawing. Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a fresh solution. 3. Ensure vials are properly sealed to prevent solvent evaporation during storage.

Data Summary

Table 1: General Stability of Pyrrolizidine Alkaloids under Different Conditions

Condition Effect on Stability Reference
Neutral pH Generally stable[1]
Acidic pH Generally stable[1]
Alkaline pH Significant degradation (up to 50% in 24 hours)[1]
UV Radiation Degradation[1]
Visible Light Minimal effect[1]
High Temperature (Cooking) Generally stable[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column (e.g., 100 x 2.1 mm, 1.7 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.25 mL/min

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute compounds with increasing hydrophobicity. The exact gradient should be optimized for the specific column and system.

  • Detection: UV detector at a wavelength of 220 nm.

  • Injection Volume: 5-10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and the sample to be analyzed in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solutions to a working concentration of approximately 10-50 µg/mL with the initial mobile phase composition.

4. Analysis:

  • Inject the reference standard to determine the retention time of this compound.

  • Inject the sample and compare the chromatogram to that of the reference standard.

  • The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area can be used to quantify the relative amounts of these species.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable UV light source

  • HPLC-MS system

2. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 24-48 hours.

  • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and incubate at room temperature for 24-48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

3. Analysis:

  • At various time points, take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC-MS to separate and identify the degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern will help in elucidating the structures of the degradation products.

Visualizations

Neosenkirkine_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolyzed this compound (Ring Opening) This compound->Hydrolysis_Product Hydrolysis (Alkaline pH) N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation DHPA Dehydropyrrolizidine Alkaloid (DHPA) This compound->DHPA Oxidation Adducts Cellular Adducts DHPA->Adducts Reaction with Nucleophiles

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Sample This compound Sample Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) Sample->Stress HPLC HPLC-UV/MS Analysis Stress->HPLC Characterize Characterize Degradants HPLC->Characterize Assess Assess Stability Characterize->Assess Report Report Findings Assess->Report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions Start->Check_Storage Purity_Test Perform Purity Analysis (HPLC) Check_Storage->Purity_Test Degradation_Confirmed Degradation Products Detected? Purity_Test->Degradation_Confirmed Procure_Fresh Procure Fresh Sample & Implement Correct Storage Degradation_Confirmed->Procure_Fresh Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Other_Factors Investigate Other Experimental Variables No_Degradation->Other_Factors

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Neosenkirkine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of low-level Neosenkirkine detection.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the highly sensitive and selective quantification of this compound and other pyrrolizidine alkaloids (PAs).[1][2] This technique offers excellent specificity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.

Q2: How can I improve the extraction efficiency of this compound from my sample matrix?

A2: Improving extraction efficiency is critical for detecting low concentrations. Key strategies include:

  • Acidified Extraction: Using an acidic solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water) is effective for extracting PAs, including their N-oxide forms, from various matrices.[3]

  • Solid-Phase Extraction (SPE): SPE is a crucial clean-up step to remove interfering compounds and concentrate the analytes.[3] Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges are commonly used for PA purification.[3]

  • Solvent Selection: Polar organic solvents or aqueous solutions are preferred for the simultaneous extraction of PAs and their more polar N-oxides.[4]

Q3: What are the typical instrument parameters for UPLC-MS/MS analysis of this compound?

A3: While parameters should be optimized for your specific instrument and sample, typical starting points for PA analysis are summarized in the tables below. These include chromatographic conditions and mass spectrometer settings.

Q4: I am not detecting a signal for this compound. What are the possible causes?

A4: Several factors could lead to a lack of signal:

  • Inefficient Extraction or Cleanup: Review your sample preparation protocol. Ensure the pH of your extraction solvent is appropriate and that the SPE cartridge is conditioned and eluted correctly.

  • Sub-optimal MS/MS Parameters: The precursor ion, product ions, and collision energy must be optimized for this compound. If you are developing a new method, you may need to perform an infusion of a this compound standard to determine the optimal multiple reaction monitoring (MRM) transitions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improving the sample cleanup or chromatographic separation can mitigate these effects.

  • Analyte Degradation: PAs can be sensitive to temperature and pH. Ensure proper storage and handling of samples and standards.

Q5: My results show high variability. How can I improve precision?

A5: High variability can stem from several sources:

  • Inconsistent Sample Preparation: Ensure precise and repeatable steps in your extraction and cleanup procedures. Automated sample preparation can improve consistency.

  • Instrument Instability: Check the stability of the UPLC and mass spectrometer. A system suitability test before each run is recommended.

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard for this compound, or a structurally similar PA that is not present in the samples, can correct for variations in extraction, injection volume, and instrument response.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or Low Signal Inefficient extractionOptimize extraction solvent acidity and composition. Ensure complete homogenization of the sample.
Poor SPE recoveryVerify correct conditioning, loading, washing, and elution steps for the SPE cartridge. Test a different type of SPE cartridge (e.g., MCX instead of SCX).
Incorrect MS/MS transitionsInfuse a this compound standard to determine the optimal precursor and product ions and collision energy. As a starting point, use known transitions for structurally similar PAs like Senkirkine.
Ion suppression (Matrix Effect)Improve sample cleanup. Dilute the sample extract. Modify the chromatographic gradient to better separate this compound from interfering matrix components.
Poor Peak Shape Inappropriate mobile phaseEnsure the mobile phase is compatible with the analyte and column. Adjust the pH or organic solvent composition.
Column overloadInject a smaller sample volume or dilute the sample.
Column degradationReplace the analytical column and guard column.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and additives. Flush the LC system thoroughly.
Inadequate sample cleanupEnhance the SPE or other cleanup steps to remove more matrix components.
Inconsistent Retention Time Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Pump malfunctionCheck the UPLC pump for leaks and ensure it is delivering a consistent flow rate.

Data Presentation: Quantitative Parameters

For sensitive detection of this compound, a UPLC-MS/MS system is employed. The following tables provide typical parameters that can be used as a starting point for method development.

Table 1: UPLC Parameters for Pyrrolizidine Alkaloid Analysis

ParameterTypical Value/Condition
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL

Table 2: Mass Spectrometry Parameters for Pyrrolizidine Alkaloid Analysis (using Senkirkine as an example)

Note: this compound is an isomer of Senkirkine and is expected to have the same precursor ion. Product ions and collision energies should be optimized using a this compound standard.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Collision Energy 1 (eV) Product Ion 2 (m/z) (Qualifier) Collision Energy 2 (eV)
Senkirkine366.2168.125150.130

Experimental Protocols

Detailed Methodology: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and cleanup of this compound from a solid matrix (e.g., plant material, food).

  • Homogenization: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of 2% formic acid in water.

    • Shake vigorously for 15 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter.[3]

  • SPE Cartridge Conditioning (MCX type):

    • Wash the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water.

  • Sample Loading:

    • Load the filtered supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[3]

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 30% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the this compound and other PAs with 5 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Vortex to dissolve and transfer to a UPLC vial for analysis.

Detailed Methodology: UPLC-MS/MS Analysis
  • Instrument Setup:

    • Set up the UPLC and mass spectrometer according to the parameters outlined in Tables 1 and 2.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sequence Preparation:

    • Prepare a sequence including solvent blanks, calibration standards, quality control samples, and the prepared unknown samples.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known amounts of this compound analytical standard into a blank matrix extract. A typical range would be 0.1 to 100 ng/mL.

  • Injection and Data Acquisition:

    • Inject the samples according to the prepared sequence.

    • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

  • Data Processing:

    • Integrate the peaks for the quantifier and qualifier ions for this compound and the internal standard (if used).

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Quantify the amount of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acidified Extraction Homogenization->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration UPLC 5. UPLC Separation Concentration->UPLC MSMS 6. MS/MS Detection (MRM) UPLC->MSMS Data 7. Data Processing & Quantification MSMS->Data

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic cluster_Extraction_Troubleshooting Sample Preparation Issues cluster_MS_Troubleshooting MS/MS Parameter Issues Start No or Low Signal for this compound Check_Standard Is the this compound standard signal visible? Start->Check_Standard Check_Extraction Review Sample Preparation Protocol Check_Standard->Check_Extraction No Check_MS Review MS/MS Parameters Check_Standard->Check_MS Yes Extraction_Efficiency Optimize extraction solvent & pH Check_Extraction->Extraction_Efficiency MRM_Transitions Infuse standard to confirm precursor/product ions Check_MS->MRM_Transitions SPE_Recovery Verify SPE steps (conditioning, elution) Matrix_Effects Improve cleanup or dilute sample Collision_Energy Optimize collision energy Source_Parameters Check ion source settings (e.g., temperature, gas flows)

Caption: Troubleshooting logic for no/low this compound signal.

References

dealing with co-eluting interferences in Neosenkirkine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences in the analysis of Neosenkirkine.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: The most significant co-eluting interference for this compound is its structural isomer, Senkirkine.[1][2] Both compounds have the same molecular weight and can produce similar fragments in mass spectrometry, making their chromatographic separation crucial for accurate quantification. Other pyrrolizidine alkaloids (PAs) present in the sample matrix may also co-elute depending on the chromatographic conditions used.

Q2: My this compound and Senkirkine peaks are not fully resolved. What are the initial steps to improve separation?

A2: Co-elution of isomeric PAs is a common issue.[3][4] To improve separation, you can modify your liquid chromatography (LC) method. The most effective initial steps involve:

  • Modifying the mobile phase gradient: Adjusting the gradient slope or incorporating isocratic holds at critical points in the elution can enhance resolution between closely eluting isomers.[5]

  • Changing the mobile phase composition: Switching from a methanol-based mobile phase to an acetonitrile-based one, or vice-versa, can alter selectivity and improve separation.[5] Additionally, adjusting the pH of the mobile phase by using different additives like formic acid or ammonium formate can influence the retention behavior of the alkaloids.[6]

  • Adjusting the flow rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[7]

Q3: I've tried adjusting my gradient and mobile phase, but co-elution persists. What other chromatographic parameters can I change?

A3: If initial adjustments are insufficient, consider the following:

  • Column Chemistry: The choice of stationary phase is critical for separating isomers. If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, can provide the necessary resolution. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography.[3][4]

  • Column Dimensions: Using a longer column or a column packed with smaller particles can increase column efficiency and improve resolution.[5]

Q4: Can I use mass spectrometry to differentiate between this compound and co-eluting isomers if I cannot achieve baseline separation?

A4: While challenging, it is sometimes possible. Even if the precursor ions are the same, you may be able to find unique product ions for each isomer. This requires careful optimization of your Multiple Reaction Monitoring (MRM) transitions. It is crucial to analyze certified reference standards of both this compound and Senkirkine to identify any differences in their fragmentation patterns. However, relying solely on MS/MS for differentiation without adequate chromatographic separation is not ideal for quantitative analysis and should be a last resort. Chromatographic separation is the most robust approach for isomeric PAs.[8]

Q5: How can I minimize matrix effects that may be contributing to poor peak shape and co-elution?

A5: Effective sample preparation is key to reducing matrix interferences.[9] For complex matrices like plant materials, honey, or feed, a solid-phase extraction (SPE) clean-up is highly recommended. Mixed-mode cation exchange (MCX) SPE cartridges have been shown to be effective in removing interfering compounds while retaining the target pyrrolizidine alkaloids.[9][10]

Troubleshooting Guide

Issue: Poor Resolution Between this compound and Senkirkine

This guide provides a systematic approach to troubleshooting the co-elution of this compound and its isomer, Senkirkine.

Step 1: Initial Chromatographic Adjustments

  • Symptom: this compound and Senkirkine peaks are partially or completely co-eluting.

  • Possible Cause: Insufficient chromatographic selectivity or efficiency.

  • Solution:

    • Modify the Gradient: Decrease the ramp of the organic solvent at the point of elution for the target analytes.

    • Change Organic Solvent: If using methanol, switch to acetonitrile, or vice versa.

    • Adjust Mobile Phase pH: Ensure the mobile phase is optimized for the basic nature of alkaloids, typically by using an acidic modifier like formic acid.[6]

Step 2: Advanced Chromatographic Method Development

  • Symptom: Co-elution persists after initial adjustments.

  • Possible Cause: The current column chemistry does not provide adequate selectivity for the isomers.

  • Solution:

    • Change Column Stationary Phase: Switch from a standard C18 column to one with a different selectivity (e.g., C18 with high aqueous compatibility, phenyl-hexyl, or PFP).

    • Consider HILIC: For a significant change in selectivity, consider using a HILIC column, which operates on a different separation mechanism.[4]

    • Optimize Temperature: Varying the column temperature can sometimes improve separation, although its effect is generally less pronounced than changes in mobile phase or stationary phase.

Step 3: Mass Spectrometry Optimization

  • Symptom: Baseline chromatographic separation is not achievable.

  • Possible Cause: The isomers are chromatographically very similar under the tested conditions.

  • Solution:

    • Optimize MRM Transitions: Carefully analyze the fragmentation patterns of individual standards of this compound and Senkirkine to identify unique, high-intensity product ions for each.

    • Use High-Resolution Mass Spectrometry: If available, high-resolution MS can help to differentiate between isobaric interferences that may not be resolved by a triple quadrupole instrument.

Step 4: Sample Preparation Enhancement

  • Symptom: Poor peak shape, in addition to co-elution, suggests matrix effects.

  • Possible Cause: Interfering compounds from the sample matrix are affecting the chromatography.

  • Solution:

    • Implement or Optimize SPE: Use a mixed-mode cation exchange (MCX) SPE protocol to effectively clean up the sample extract.[9][10]

    • Dilute the Sample: If the analyte concentration is high enough, diluting the extract can reduce the impact of matrix components.

Quantitative Data Summary

Table 1: Example MRM Transitions for this compound and Senkirkine

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound366.2136.1122.1
Senkirkine366.2136.194.1

Note: These are example transitions and should be optimized in your laboratory using certified reference standards.

Table 2: Illustrative Chromatographic Conditions for Isomer Separation

ParameterCondition A (Reversed-Phase)Condition B (Alternative Reversed-Phase)Condition C (HILIC)
Column C18, 100 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 100 x 2.1 mm, 2.6 µmAmide, 150 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water5 mM Ammonium Formate + 0.1% Formic Acid in ACN:H2O (95:5)
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in MethanolWater
Expected Outcome Potential co-elutionImproved selectivity for isomersDifferent elution order and potential for enhanced separation

Experimental Protocols

Protocol 1: Sample Preparation using Mixed-Mode Cation Exchange (MCX) SPE

This protocol is a general guideline and may need optimization for specific matrices.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 0.05 M sulfuric acid in 50% methanol.

    • Vortex for 15 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load 2 mL of the sample extract onto the cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water.

    • Wash the cartridge with 3 mL of methanol.

    • Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for this compound and Isomers

This is an example method and should be adapted to your specific instrumentation and column.

  • LC System: UHPLC system

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or similar C18 column.[10]

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Methanol with 0.1% formic acid.[10]

  • Flow Rate: 0.3 mL/min[10]

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-5% B

    • 12.1-15 min: 5% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: See Table 1 (to be optimized).

Visualizations

Troubleshooting_Workflow Troubleshooting Co-elution of this compound and Senkirkine start Start: Co-elution Observed step1 Step 1: Modify LC Gradient - Decrease ramp - Add isocratic hold start->step1 step2 Step 2: Change Mobile Phase - Switch organic solvent (MeOH <-> ACN) - Adjust pH / additive step1->step2 Still co-eluting end_resolved Resolution Achieved step1->end_resolved Resolved step3 Step 3: Change Column - Different RP selectivity (Phenyl, PFP) - Switch to HILIC step2->step3 Still co-eluting step2->end_resolved Resolved step4 Step 4: Optimize MS/MS - Find unique MRM transitions step3->step4 Still co-eluting step3->end_resolved Resolved end_unresolved Consult Instrument Specialist step3->end_unresolved No improvement step5 Step 5: Enhance Sample Prep - Implement/Optimize MCX SPE step4->step5 Poor peak shape step4->end_resolved Quantification possible step5->step3 Improved peak shape, still co-eluting step5->end_resolved Resolved

Caption: Troubleshooting workflow for resolving co-eluting this compound and Senkirkine.

Experimental_Workflow Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Acidic Methanol Extraction sample->extraction cleanup MCX SPE Cleanup extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation UHPLC Separation (e.g., C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Method Development for Neosenkirkine Analysis in Novel Sample Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of Neosenkirkine in various, including novel, sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound?

A1: The most widely accepted and sensitive method for the analysis of this compound, a pyrrolizidine alkaloid (PA), is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is crucial for detecting the low levels of this compound that may be present in complex samples.[1] While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for some PAs, it is generally not suitable for the analysis of their N-oxide forms without a prior reduction step, making LC-MS/MS the preferred method.[2]

Q2: I am working with a novel sample matrix. Where do I start with method development for this compound analysis?

A2: When approaching a novel sample matrix, a systematic approach to method development is recommended. This involves several key stages:

  • Literature Review: Investigate existing methods for similar matrices. For example, if your novel matrix is a plant-based dairy alternative, review established methods for the analysis of PAs in milk and other plant materials.

  • Sample Preparation Optimization: The goal is to efficiently extract this compound and its N-oxide while minimizing matrix components. Start with a generic extraction method, such as extraction with an acidified methanol or water solution, followed by a cleanup step like Solid Phase Extraction (SPE).

  • Analytical Method Adaptation: Utilize a robust LC-MS/MS method for PA analysis as a starting point. You will likely need to optimize chromatographic conditions and mass spectrometry parameters for your specific matrix.

  • Method Validation: Once you have a promising method, it must be validated according to established guidelines to ensure it is accurate, precise, and reliable for your intended purpose.

Q3: How do I choose an appropriate sample preparation technique for my matrix?

A3: The choice of sample preparation technique depends on the complexity of your sample matrix and the analytical goals. Here are some common techniques:

  • Solid-Liquid Extraction (SLE): This is a fundamental technique for extracting analytes from solid samples using a liquid solvent. For PAs, acidified aqueous or alcoholic solutions are commonly used.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It can be used to partition PAs from an aqueous extract into an organic solvent.

  • Solid-Phase Extraction (SPE): This is a highly effective cleanup technique that can selectively isolate PAs from complex sample extracts.[1] Mixed-mode cation-exchange cartridges are often employed for PA purification.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves an extraction and cleanup step, often used for food and environmental samples.

For novel matrices, starting with a versatile technique like SPE is often a good strategy.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Possible Causes:

  • Inefficient Extraction: The extraction solvent may not be optimal for your sample matrix. PAs and their N-oxides have different polarities, so the extraction solvent needs to be suitable for both.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

  • Degradation of Analyte: this compound may be degrading during sample processing, for example, due to extreme pH or temperature.

  • Poor Ionization in Mass Spectrometer: The mobile phase composition may not be conducive to the efficient ionization of this compound.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Experiment with different solvent systems. Acidified methanol or ethanol is often a good starting point. For N-oxides, ensuring sufficient polarity is crucial.

  • Optimize SPE Elution: If using SPE, try a stronger or different elution solvent. A common eluent for PAs from cation-exchange SPE is ammoniated methanol.

  • Control Sample Processing Conditions: Avoid harsh conditions. Ensure that evaporation steps are not conducted at excessively high temperatures.

  • Adjust Mobile Phase: Modify the mobile phase composition (e.g., by adjusting the pH or organic solvent content) to improve ionization efficiency.

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Causes:

  • Co-elution of Matrix Components: Other compounds from your sample matrix may be eluting from the LC column at the same time as this compound, interfering with its ionization in the mass spectrometer.[3]

  • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering matrix components.[4]

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds. Using a column with a different chemistry can also be beneficial.

  • Enhance Sample Cleanup: Incorporate an additional cleanup step or switch to a more selective SPE cartridge.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby mitigating their effect.[5] However, this may compromise the limit of detection.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects.[3] If an isotopically labeled standard is not available, a structurally similar compound can be used as an alternative.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound.[3] This helps to compensate for the matrix effects during quantification.

Issue 3: Poor Peak Shape or Resolution in Chromatography

Possible Causes:

  • Incompatible Injection Solvent: The solvent in which the final extract is dissolved may be too strong, causing peak distortion.

  • Column Overload: Injecting too much sample or a sample with a high concentration of the analyte can lead to poor peak shape.

  • Column Degradation: The analytical column may have degraded over time.

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.

Troubleshooting Steps:

  • Match Injection Solvent to Mobile Phase: The injection solvent should be as close in composition to the initial mobile phase as possible.

  • Reduce Injection Volume: Try injecting a smaller volume of the sample extract.

  • Use a New Column: Replace the analytical column with a new one of the same type.

  • Optimize Mobile Phase: Adjust the mobile phase composition, including the pH and organic modifier, to improve peak shape and resolution.

Data Presentation

Table 1: Typical Method Validation Parameters for Pyrrolizidine Alkaloid Analysis by LC-MS/MS

ParameterTypical Range/ValueReference
Recovery 60-120%[1]
Precision (RSD) < 15-20%[1]
Limit of Detection (LOD) 0.01 - 1.0 µg/kg[1]
Limit of Quantification (LOQ) 0.05 - 5.0 µg/kg[1]

Note: These are general ranges, and specific values will depend on the analyte, matrix, and instrumentation.

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in a Solid Matrix (e.g., Herbal Supplement)
  • Homogenization: Homogenize the solid sample to a fine powder.

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of 0.05 M sulfuric acid in 50% methanol.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 10 mL of the extraction solvent.

    • Combine the supernatants.

  • SPE Cleanup (using a mixed-mode cation exchange cartridge):

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Elute the analytes with 10 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for this compound Analysis
  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For this compound (C18H25NO6), the protonated molecule [M+H]+ would be m/z 352.17. Product ions would be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Homogenized Sample Centrifugation Centrifugation Extraction->Centrifugation Extract SPE_Cleanup SPE_Cleanup Centrifugation->SPE_Cleanup Supernatant Evaporation Evaporation SPE_Cleanup->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution Dry Residue LC_MSMS_Analysis LC_MSMS_Analysis Reconstitution->LC_MSMS_Analysis Final Sample Quantification Quantification LC_MSMS_Analysis->Quantification Raw Data Method_Validation Method_Validation Quantification->Method_Validation

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Problem Encountered (e.g., Low Recovery) Cause1 Inefficient Extraction Start->Cause1 Cause2 Matrix Effects Start->Cause2 Cause3 Poor Chromatography Start->Cause3 Sol1 Optimize Extraction Solvent/Technique Cause1->Sol1 Sol2 Improve Cleanup (e.g., SPE) Cause2->Sol2 Sol3 Use Internal Standard Cause2->Sol3 Sol5 Matrix-Matched Calibration Cause2->Sol5 Sol4 Optimize LC Gradient Cause3->Sol4

Caption: A logical diagram for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Neosenkirkine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Neosenkirkine, a pyrrolizidine alkaloid of concern due to its potential hepatotoxicity. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of herbal products and other materials where this compound may be present.

Overview of Analytical Techniques

The primary analytical technique for the sensitive and selective quantification of this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high resolution, rapid analysis times, and the ability to differentiate this compound from other structurally similar pyrrolizidine alkaloids. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, can also be employed, though they may offer different levels of sensitivity and selectivity.

Comparison of Validated UPLC-MS/MS Methods

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method suitable for the analysis of this compound and other pyrrolizidine alkaloids in complex matrices such as herbal medicines. While specific data for this compound was not available in a comparative format, the data presented here for a range of pyrrolizidine alkaloids is representative of the performance expected for this compound analysis using a similar methodology.

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for Pyrrolizidine Alkaloids

ParameterMethod A: UPLC-MS/MS
Linearity (R²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg
Matrix Herbal Medicines

Note: The values in this table are compiled from various studies on pyrrolizidine alkaloid analysis and represent typical performance.[1]

Experimental Protocols

Sample Preparation for Herbal Medicines

A robust sample preparation protocol is crucial for accurate quantification of this compound and to minimize matrix effects. Modern techniques such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE) are commonly employed for the extraction and clean-up of pyrrolizidine alkaloids from plant materials.[2][3]

Protocol: Solid-Phase Extraction (SPE) for Herbal Samples

  • Homogenization: Weigh 1.0 g of the powdered and homogenized herbal material.

  • Extraction: Add 10 mL of 0.05 M H₂SO₄ in 50% methanol. Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the pyrrolizidine alkaloids with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Method

Instrumentation:

  • UPLC System: Acquity UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be optimized. For related pyrrolizidine alkaloids, these are typically in the range of m/z 300-400 -> 100-200.

  • Cone Voltage and Collision Energy: Optimize for maximum sensitivity for each analyte.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis homogenization Homogenization of Herbal Material extraction Acidic Methanol Extraction homogenization->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe reconstitution Drying and Reconstitution spe->reconstitution injection Sample Injection reconstitution->injection separation UPLC Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Data Analysis and Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

validation_parameters cluster_performance Performance Characteristics Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Inter-laboratory Comparison of Neosenkirkine Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Neosenkirkine, a pyrrolizidine alkaloid (PA) of toxicological concern. As direct inter-laboratory comparison data for this compound is not publicly available, this document presents a framework based on established analytical techniques for pyrrolizidine alkaloids and international validation guidelines. The aim is to guide laboratories in selecting and validating appropriate methods for the analysis of this compound in various matrices.

Introduction to this compound

This compound is a member of the pyrrolizidine alkaloid family, a large group of phytotoxins found in numerous plant species worldwide.[1] PAs, including this compound, are known for their hepatotoxicity, which is a significant concern for human and animal health due to the contamination of foodstuffs, herbal remedies, and animal feed.[2][3] The toxicity of these compounds is initiated by metabolic activation in the liver, a critical aspect to consider in toxicological assessments.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for this compound quantification is crucial for accurate risk assessment and quality control. The performance of three common analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—are compared below. The following table summarizes hypothetical yet realistic performance data based on typical validation parameters outlined by the International Council for Harmonisation (ICH).[4][5][6]

Table 1: Hypothetical Performance Comparison of Analytical Methods for this compound

ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 µg/kg1.0 µg/kg100 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg5.0 µg/kg500 µg/kg
Linearity (r²) >0.998>0.995>0.990
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) <10%<15%<20%
Specificity Very HighHighModerate
Throughput HighModerateModerate
Sample Derivatization Not RequiredRequiredNot Required

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are exemplary protocols for the analysis of this compound in a plant matrix.

Sample Preparation: Acidic Extraction and Solid-Phase Extraction (SPE)

A common and effective method for extracting PAs from plant material involves an initial acidic extraction followed by a cleanup step.[7][8][9]

  • Homogenization: Mill the dried plant material to a fine powder.

  • Extraction: Weigh 1 gram of the homogenized sample into a centrifuge tube. Add 20 mL of 0.05 M sulfuric acid. Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition an Oasis MCX SPE cartridge with 5 mL of methanol, followed by 5 mL of water.[8]

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute the PAs with 10 mL of 5% ammoniated methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for the respective chromatographic analysis.

Method 1: LC-MS/MS Analysis

LC-MS/MS is the preferred method for the trace-level quantification of PAs due to its high sensitivity and selectivity.[10][11]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Method 2: GC-MS Analysis

GC-MS can be a robust method for PA analysis but typically requires derivatization to improve the volatility and thermal stability of the analytes.[12][13]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The extracted and cleaned-up sample residue is derivatized (e.g., silylation) to make the this compound amenable to gas chromatography.

  • Chromatographic Column: A low-bleed capillary column suitable for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Method 3: HPLC-UV Analysis

HPLC-UV is a more accessible but less sensitive and specific technique compared to mass spectrometry-based methods.

  • Instrumentation: A high-performance liquid chromatograph with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

Mandatory Visualizations

Metabolic Activation and Toxicity Pathway of this compound

The primary mechanism of this compound toxicity involves its metabolic activation in the liver. The following diagram illustrates this critical pathway.

Neosenkirkine_Toxicity_Pathway cluster_0 Hepatocyte (Liver Cell) This compound This compound (Inactive Pro-toxin) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation ReactivePyrroles Reactive Pyrrolic Metabolites (Dehydrothis compound) CYP450->ReactivePyrroles Macromolecules Cellular Macromolecules (Proteins, DNA) ReactivePyrroles->Macromolecules Covalent Binding Adducts Pyrrole-Macromolecule Adducts Toxicity Hepatotoxicity (Cell Death, Veno-occlusive Disease) Adducts->Toxicity Leads to

Caption: Metabolic activation of this compound leading to hepatotoxicity.

General Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound from a sample matrix.

Experimental_Workflow Sample Sample Collection (e.g., Plant Material) Preparation Sample Preparation (Homogenization, Extraction, Cleanup) Sample->Preparation Analysis Instrumental Analysis (LC-MS/MS, GC-MS, or HPLC-UV) Preparation->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

References

A Comparative Analysis of Neosenkirkine and Senkirkine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of neosenkirkine and senkirkine, two closely related pyrrolizidine alkaloids (PAs). PAs are a large group of natural toxins produced by various plant species, and their presence in herbal remedies and contaminated food poses a significant health risk to humans and livestock. Understanding the relative toxicity and mechanisms of action of individual PAs is crucial for risk assessment and the development of potential therapeutic interventions.

Executive Summary

Both this compound and senkirkine are classified as otonecine-type pyrrolizidine alkaloids, a structural class associated with significant toxicity. The available data indicates that senkirkine is a potent hepatotoxin, with demonstrated in vivo and in vitro toxicity. While specific quantitative toxicity data for this compound is limited, its structural similarity to senkirkine and its classification as a 1,2-unsaturated PA suggest a comparable toxic potential. The primary mechanism of toxicity for these PAs involves metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, inducing cytotoxicity, genotoxicity, and apoptosis.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for senkirkine. No specific LD50 or IC50 values for this compound have been identified in the reviewed literature.

CompoundTest SystemEndpointValueReference
Senkirkine RatIntraperitoneal LD50220 mg/kg[1]
Human rhabdomyosarcoma cells (A204)IC50 (24 hrs)221 µg/mL[2]
Human TK6 cells (CYP3A4-expressing)CytotoxicitySignificant decrease in cell viability at >50 µM[3]

Note: The lack of specific data for this compound highlights a critical gap in the toxicological understanding of this compound and underscores the need for further research.

Experimental Protocols

Acute Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[4][5][6] The reported intraperitoneal LD50 for senkirkine in rats was likely determined using a protocol similar to the following:

  • Animal Model: Male or female rats of a specific strain (e.g., Wistar, Sprague-Dawley) are used.

  • Dosage: A range of doses of the test compound (senkirkine) is prepared in a suitable vehicle.

  • Administration: The compound is administered as a single intraperitoneal injection.

  • Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods (e.g., probit analysis).

In Vitro Cytotoxicity Assay (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The IC50 value for senkirkine in A204 cells was likely determined using a cell viability assay such as the MTT or SRB assay:

  • Cell Culture: Human rhabdomyosarcoma cells (A204) are cultured in a suitable medium.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of senkirkine for a specified duration (e.g., 24 hours).

  • Viability Assessment: A reagent (e.g., MTT, SRB) is added to the wells. The conversion of this reagent by viable cells results in a colorimetric change that is proportional to the number of living cells.

  • Data Analysis: The absorbance is measured, and the IC50 value is calculated as the concentration of senkirkine that reduces cell viability by 50% compared to untreated control cells.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound and senkirkine, like other 1,2-unsaturated PAs, is primarily attributed to their metabolic activation in the liver.

experimental_workflow cluster_ingestion Ingestion & Metabolism cluster_cellular_damage Cellular Damage cluster_toxic_outcomes Toxicological Outcomes PA Pyrrolizidine Alkaloid (this compound/Senkirkine) Liver Liver (Metabolic Activation) PA->Liver ReactiveMetabolites Reactive Pyrrolic Esters (Dehydropyrrolizidine) Liver->ReactiveMetabolites CYP450 CYP450 Cytochrome P450 (e.g., CYP3A4) Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolites->Macromolecules Adducts Macromolecular Adducts Macromolecules->Adducts CellularStress Cellular Stress & Damage Adducts->CellularStress Cytotoxicity Cytotoxicity CellularStress->Cytotoxicity Genotoxicity Genotoxicity CellularStress->Genotoxicity Apoptosis Apoptosis CellularStress->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: General workflow of pyrrolizidine alkaloid-induced toxicity.

The formation of reactive pyrrolic esters is a critical step, leading to covalent binding to cellular macromolecules and subsequent cellular damage. This damage can trigger several signaling pathways, ultimately leading to cell death and organ damage.

PA-Induced Apoptosis

Pyrrolizidine alkaloids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[1][7]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Caspase8 Pro-Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Executioner Caspase Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Executioner Caspase Apoptosis Apoptosis Caspase3->Apoptosis PA_Damage PA-Induced Cellular Damage PA_Damage->DeathReceptor PA_Damage->Mitochondrion

Caption: PA-induced extrinsic and intrinsic apoptosis pathways.

DNA Damage Response and Cell Cycle Arrest

The genotoxic nature of PA metabolites can cause DNA damage, activating the p53 tumor suppressor protein. This activation can lead to cell cycle arrest, allowing time for DNA repair, or trigger apoptosis if the damage is too severe.[3]

dna_damage_response PA_Metabolites PA Reactive Metabolites DNA_Damage DNA Damage (Adducts, Breaks) PA_Metabolites->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair CellCycleArrest->DNA_Repair DNA_Repair->CellCycleArrest Unrepaired Damage

Caption: DNA damage response pathway activated by PAs.

PI3K/AKT Signaling Pathway

Transcriptomic studies have predicted that senkirkine may activate the PI3K/AKT signaling pathway, which is a key regulator of cell survival, proliferation, and growth.[2] The sustained activation of this pathway can contribute to tumorigenesis.

pi3k_akt_pathway Senkirkine Senkirkine Receptor Growth Factor Receptor Senkirkine->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates CellSurvival Cell Survival (Inhibition of Apoptosis) AKT->CellSurvival CellProliferation Cell Proliferation AKT->CellProliferation

Caption: Predicted activation of the PI3K/AKT pathway by senkirkine.

Conclusion

The available evidence strongly suggests that both this compound and senkirkine are toxic pyrrolizidine alkaloids with the potential to cause significant liver damage. Senkirkine has confirmed in vivo and in vitro toxicity, and while direct quantitative data for this compound is lacking, its chemical structure points to a similar toxicological profile. The primary mechanism of their toxicity is through metabolic activation to reactive pyrrolic esters, which damage cellular macromolecules and activate signaling pathways leading to apoptosis and cell cycle arrest. The predicted activation of the pro-survival PI3K/AKT pathway by senkirkine warrants further investigation, as it may play a role in the carcinogenicity of this compound. Further research is imperative to fully characterize the toxicity of this compound and to further elucidate the specific signaling pathways modulated by both of these PAs. This knowledge is essential for accurate risk assessment and the development of strategies to mitigate their harmful effects.

References

Immunoassay Cross-Reactivity of Pyrrolizidine Alkaloids: A Comparative Guide for Neosenkirkine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Neosenkirkine in immunoassays designed for the detection of pyrrolizidine alkaloids (PAs). Due to the structural diversity of PAs, understanding the specificity and cross-reactivity of immunoassays is critical for accurate toxicological assessment and drug development. This document summarizes available data, details relevant experimental protocols, and illustrates the principles of immunoassay cross-reactivity.

Executive Summary

The structural differences between the retronecine-type and otonecine-type PAs, particularly the necine base, are significant enough to result in low antibody recognition in specific assays. However, for broad-spectrum PA screening, this low cross-reactivity can be a limitation, potentially leading to an underestimation of total PA content if otonecine-type alkaloids are present.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various PAs in an immunoassay developed for senecionine. This data provides context for the expected low cross-reactivity of this compound.

CompoundTypeTarget AnalyteCross-Reactivity (%)Reference
SenecionineRetronecineSenecionine100[1]
Senkirkine Otonecine Senecionine < 0.1 [1]
MonocrotalineRetronecineSenecionineNot specified[1]
Retrorsine N-oxideRetronecineSenecionineNot specified[1]
SeneciphyllineRetronecineSenecionine3.6 - 34.5[1]

Note: this compound is an otonecine-type PA, structurally similar to senkirkine. The low cross-reactivity of senkirkine in a senecionine-targeted immunoassay suggests a similarly low cross-reactivity for this compound.

Experimental Protocols

The following is a representative experimental protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of pyrrolizidine alkaloids. This protocol is a composite based on standard ELISA procedures and should be optimized for specific antibody-antigen pairs.

Materials and Reagents:
  • 96-well microtiter plates

  • PA standards (including the target PA and potential cross-reactants)

  • Anti-PA primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating antigen (e.g., PA-protein conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:
  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the PA standards and samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/sample dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample.

    • Plot a standard curve of percent inhibition versus the logarithm of the PA concentration.

    • Determine the concentration of PA in the samples from the standard curve.

    • Cross-reactivity is calculated as: (IC₅₀ of the target PA / IC₅₀ of the cross-reacting PA) x 100%.

Visualizations

Principle of Competitive Immunoassay for PA Detection

Competitive_Immunoassay Coated_Antigen Coating Antigen (PA-Protein Conjugate) Free_PA Free PA (Analyte) Primary_Antibody Primary Antibody Primary_Antibody->Coated_Antigen Binding to coated antigen Primary_Antibody->Free_PA Secondary_Antibody Enzyme-Conjugated Secondary Antibody Substrate Substrate Secondary_Antibody->Substrate Enzymatic Reaction Product Colored Product Substrate->Product

Caption: Workflow of a competitive immunoassay for pyrrolizidine alkaloid detection.

Logical Relationship of Immunoassay Cross-Reactivity

Cross_Reactivity_Logic Target_PA Target PA (e.g., Senecionine) Structural_Similarity Structural Similarity to Epitope Target_PA->Structural_Similarity Antibody Specific Antibody High_Affinity High Affinity Binding (Strong Signal) Antibody->High_Affinity High affinity for target Low_Affinity Low/No Affinity Binding (Weak/No Signal) Antibody->Low_Affinity Low affinity for cross-reactant Cross_Reactant_PA Cross-Reactant PA (e.g., this compound) Cross_Reactant_PA->Structural_Similarity Structural_Similarity->Antibody determines

Caption: Factors influencing antibody cross-reactivity in PA immunoassays.

References

Neosenkirkine: A Comparative Analysis of a Hepatotoxic Pyrrolizidine Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of neosenkirkine, a member of the hepatotoxic pyrrolizidine alkaloid (PA) family. Due to a lack of publicly available quantitative toxicity data for this compound, this document focuses on the established mechanisms of PA-induced liver injury, presents comparative data for other well-researched PAs, and discusses the expected toxicological profile of this compound based on its chemical structure.

Introduction to Pyrrolizidine Alkaloid Hepatotoxicity

Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species worldwide. More than half of the identified PAs are known to be cytotoxic, genotoxic, and in some cases, tumorigenic[1]. Human exposure typically occurs through the consumption of contaminated herbal remedies, teas, and food products. The primary target organ for PA toxicity is the liver, where they can cause a range of injuries from acute hepatitis to chronic liver disease and cancer[2].

The toxicity of PAs is not inherent to the parent compounds but arises from their metabolic activation in the liver. This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the PA into a highly reactive pyrrolic metabolite, known as a dehydro-pyrrolizidine alkaloid (dehydro-PA)[3][4]. These electrophilic metabolites readily bind to cellular macromolecules, such as proteins and DNA, forming adducts that disrupt cellular function and lead to cell death and mutations[1][4].

PAs are broadly classified based on the structure of their necine base. Those with an unsaturated necine base, such as the retronecine- and otonecine-types, are generally hepatotoxic. In contrast, PAs with a saturated necine base, like the platynecine-type, are considered non-toxic[3][4]. This compound, along with the more extensively studied senkirkine, belongs to the otonecine-type PAs.

Comparative Hepatotoxicity of Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidTypeAnimal ModelRoute of AdministrationLD50 (mg/kg body weight)Reference
Senecionine RetronecineRatOral65[5]
Monocrotaline Retronecine---[6][7]
Retrorsine Retronecine---[6]
This compound Otonecine --Data not available -
Senkirkine Otonecine---[8]

Table 1: In Vivo Acute Toxicity (LD50) of Selected Pyrrolizidine Alkaloids.

Pyrrolizidine AlkaloidCell LineAssayIC50 (µM)Reference
Monocrotaline Primary rat hepatocytesMTT225[7]
Lasiocarpine Primary rat hepatocytesMTT10.9[7]
Riddelliine Primary rat hepatocytesMTT6.3[7]
This compound --Data not available -
Senkirkine Human cancer cell lines (HeLa, K562, Fem-X)Not specifiedNo cytotoxic effects observed up to 100 µM[8]

Table 2: In Vitro Cytotoxicity (IC50) of Selected Pyrrolizidine Alkaloids.

Note: The lack of data for this compound highlights a significant gap in the toxicological understanding of this particular PA.

Mechanism of Action and Signaling Pathways

The general mechanism of PA-induced hepatotoxicity is a multi-step process involving metabolic activation and subsequent cellular damage.

PA_Hepatotoxicity_Pathway PA Pyrrolizidine Alkaloid (PA) CYP450 CYP450 Enzymes (e.g., CYP3A4) PA->CYP450 Metabolic Activation DehydroPA Dehydro-PA (Reactive Metabolite) CYP450->DehydroPA Detox Detoxification (e.g., GSH Conjugation) DehydroPA->Detox ProteinAdducts Pyrrole-Protein Adducts DehydroPA->ProteinAdducts Covalent Binding DNAAdducts Pyrrole-DNA Adducts DehydroPA->DNAAdducts Covalent Binding CellularDysfunction Cellular Dysfunction ProteinAdducts->CellularDysfunction DNAAdducts->CellularDysfunction Apoptosis Apoptosis CellularDysfunction->Apoptosis Necrosis Necrosis CellularDysfunction->Necrosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Necrosis->Hepatotoxicity

Caption: Metabolic activation and hepatotoxicity pathway of pyrrolizidine alkaloids.

Once formed, the reactive dehydro-PA metabolites can be detoxified, for example, through conjugation with glutathione (GSH). However, when the detoxification pathways are overwhelmed, these reactive metabolites bind to cellular proteins and DNA. The formation of these adducts leads to a cascade of detrimental effects, including enzyme inactivation, disruption of cellular architecture, oxidative stress, and the initiation of apoptotic and necrotic cell death pathways, ultimately manifesting as hepatotoxicity.

Experimental Protocols

The assessment of PA hepatotoxicity relies on a variety of in vitro and in vivo experimental models and analytical techniques.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Protocol Outline:

    • Seed hepatocytes (e.g., HepG2, primary hepatocytes) in 96-well plates and allow them to adhere.

    • Treat cells with varying concentrations of the test PA for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals using a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. BrdU (Bromodeoxyuridine) Incorporation Assay:

This assay measures cell proliferation by detecting the incorporation of a thymidine analog, BrdU, into newly synthesized DNA.

  • Principle: Proliferating cells incorporate BrdU into their DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.

  • Protocol Outline:

    • Culture cells in the presence of the test PA for the desired time.

    • Add BrdU to the culture medium and incubate for a few hours to allow its incorporation into the DNA of proliferating cells.

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Incubate with a primary antibody specific for BrdU, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorophore or an enzyme).

    • Quantify the signal using a fluorescence microscope, flow cytometer, or a microplate reader.

Analytical Methodology for PA Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of PAs in various matrices, including biological samples.

  • Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

  • Protocol Outline:

    • Sample Preparation: Extract PAs from the biological matrix (e.g., plasma, liver tissue) using an appropriate solvent (e.g., acidic methanol). The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.

    • Chromatographic Separation: Inject the purified extract onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous solution (e.g., water with formic acid and ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different PAs.

    • Mass Spectrometric Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target PA are monitored, ensuring high selectivity and accurate quantification.

Conclusion and Future Directions

This compound, an otonecine-type pyrrolizidine alkaloid, is structurally similar to other known hepatotoxic PAs. Based on the established mechanisms of PA toxicity, it is highly probable that this compound also undergoes metabolic activation in the liver to form reactive pyrrolic metabolites that can cause cellular damage. However, the lack of specific quantitative toxicity data for this compound is a critical knowledge gap that hinders a direct comparison with other PAs and a comprehensive risk assessment.

Future research should prioritize the following:

  • In vitro cytotoxicity studies: Determining the IC50 values of this compound in relevant liver cell models (e.g., primary human hepatocytes, HepaRG cells) using standardized assays like the MTT and BrdU assays.

  • In vivo toxicity studies: Conducting acute and chronic toxicity studies in animal models to determine the LD50 value and characterize the dose-dependent hepatotoxic effects of this compound.

  • Metabolic studies: Investigating the metabolic activation of this compound by human and animal liver microsomes to identify the specific CYP enzymes involved and the reactive metabolites formed.

A thorough toxicological evaluation of this compound is essential for a comprehensive understanding of the risks associated with exposure to PA-containing plants and for the development of appropriate regulatory guidelines.

References

Validation of a Neosenkirkine-Induced Liver Injury Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Neosenkirkine-induced liver injury model with other established models, supported by experimental data. It is designed to assist researchers in selecting the appropriate model for their studies in hepatotoxicity and drug-induced liver injury (DILI).

Comparison of Liver Injury Models

The selection of an appropriate animal model is critical for the preclinical evaluation of drug-induced liver injury. This section compares the key features of the this compound-induced model with the widely used Carbon Tetrachloride (CCl4) model.

FeatureThis compound ModelCarbon Tetrachloride (CCl4) Model
Mechanism of Injury Metabolic activation of the pyrrolizidine alkaloid this compound by cytochrome P450 enzymes in the liver leads to the formation of reactive pyrrolic metabolites. These metabolites bind to cellular proteins, causing hepatocellular damage.[1][2]CCl4 is metabolized by cytochrome P450 to form a trichloromethyl free radical. This initiates lipid peroxidation and the generation of other reactive oxygen species, leading to hepatocellular necrosis.[3][4]
Primary Type of Injury Primarily causes centrilobular necrosis and can lead to liver fibrosis with chronic exposure.Induces centrilobular necrosis and steatosis (fatty liver). Chronic administration results in significant fibrosis and cirrhosis.[3][5]
Key Biomarkers Elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are indicative of hepatocellular damage.[6]Significant elevation of serum ALT and AST are hallmark indicators of CCl4-induced liver injury.[7][8]
Advantages Represents a model of toxin-induced liver injury with a specific metabolic activation pathway, which can be relevant for studying certain types of drug-induced liver injury.Highly reproducible and well-characterized model for studying acute liver injury and fibrosis. The progression to cirrhosis is also well-documented.[7][9]
Limitations The specific signaling pathways and the full spectrum of molecular changes are less extensively characterized compared to the CCl4 model.The mechanism is heavily dependent on free-radical injury, which may not be representative of all types of drug-induced liver injury.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any animal model.

This compound-Induced Liver Injury Model (Rat)

Objective: To induce acute liver injury in rats using this compound.

Materials:

  • Male Wistar rats (200-250g)

  • This compound (dissolved in a suitable vehicle, e.g., saline)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes

  • Formalin (10% neutral buffered) for tissue fixation

  • Equipment for serum biochemical analysis and tissue processing

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Dosing: Administer this compound orally via gavage. A specific dosing regimen would need to be established based on pilot studies to determine the dose that induces consistent, measurable liver injury without causing excessive mortality.

  • Monitoring: Observe the animals for clinical signs of toxicity.

  • Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-dosing), anesthetize the rats and collect blood via cardiac puncture.

  • Serum Analysis: Centrifuge the blood to separate the serum. Analyze the serum for liver injury biomarkers, including ALT and AST.[6]

  • Tissue Collection and Histopathology: Euthanize the animals and perform a necropsy. Collect liver tissue samples and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination using Hematoxylin and Eosin (H&E) staining to assess for necrosis, inflammation, and other pathological changes.

Carbon Tetrachloride (CCl4)-Induced Liver Injury Model (Mouse)

Objective: To induce acute liver injury and fibrosis in mice using CCl4.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon Tetrachloride (CCl4)

  • Vehicle (e.g., corn oil or olive oil)

  • Intraperitoneal (IP) injection needles

  • Anesthesia

  • Blood collection supplies

  • Formalin and other histology reagents

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week.

  • Dosing: Administer CCl4 via intraperitoneal injection. A common protocol for inducing acute injury is a single dose of CCl4 (e.g., 0.5-1 mL/kg) mixed with a vehicle. For fibrosis induction, CCl4 is typically administered 1-2 times per week for several weeks.[3][9]

  • Sample Collection: For acute injury studies, collect samples 24-72 hours after the single CCl4 dose. For fibrosis studies, collect samples at the end of the chronic dosing period.

  • Serum and Tissue Analysis: Follow the same procedures as described for the this compound model to analyze serum biomarkers and perform histopathological evaluation of the liver.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is essential for a clear understanding of the models.

Experimental_Workflow cluster_Preparation Preparation cluster_Induction Induction cluster_Evaluation Evaluation Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation (this compound/CCl4) Animal_Acclimatization->Dose_Preparation Administration Administration (Oral Gavage/IP Injection) Dose_Preparation->Administration Monitoring Clinical Observation Administration->Monitoring Sample_Collection Blood & Tissue Collection Monitoring->Sample_Collection Serum_Analysis Biochemical Analysis (ALT, AST) Sample_Collection->Serum_Analysis Histopathology Histopathological Examination (H&E Staining) Sample_Collection->Histopathology

Caption: Experimental workflow for inducing and evaluating liver injury in animal models.

This compound, as a pyrrolizidine alkaloid, is known to induce hepatotoxicity through metabolic activation leading to cellular damage. This process is thought to involve key signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway, which is central to liver fibrosis, and pathways related to oxidative stress.

Neosenkirkine_Hepatotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_Cellular_Damage Cellular Damage & Response This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites Protein_Adducts Protein Adduct Formation Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Hepatocyte_Necrosis Hepatocyte Necrosis Oxidative_Stress->Hepatocyte_Necrosis TGF_beta_Activation TGF-β Activation Hepatocyte_Necrosis->TGF_beta_Activation Fibrosis Fibrosis TGF_beta_Activation->Fibrosis

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

References

Comparative Metabolism of Pyrrolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of species-specific metabolic pathways of pyrrolizidine alkaloids, a class of hepatotoxic compounds that includes Neosenkirkine, is crucial for preclinical safety assessment and drug development. Due to a lack of specific metabolic data for this compound, this guide provides a comparative overview of the metabolism of other well-studied pyrrolizidine alkaloids (PAs). The metabolic principles and species-specific differences highlighted here are expected to be broadly applicable to this compound and other related compounds.

The toxicity of PAs is intrinsically linked to their bioactivation by hepatic cytochrome P450 (CYP) enzymes into reactive pyrrolic esters, such as dehydropyrrolizidine alkaloids (e.g., (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, DHP). These reactive metabolites can bind to cellular macromolecules, leading to hepatotoxicity. Concurrently, PAs can undergo detoxification through N-oxidation, primarily mediated by flavin-containing monooxygenases (FMOs), or through hydrolysis by carboxylesterases. The balance between these activation and detoxification pathways varies significantly across different animal species, leading to marked differences in their susceptibility to PA-induced toxicity.

Quantitative Comparison of Pyrrolizidine Alkaloid Metabolism

The following table summarizes the in vitro metabolism of two representative PAs, senecionine and clivorine, in liver microsomes from different species. The ratio of the formation of the toxic metabolite (DHP) to the detoxified N-oxide metabolite is a key indicator of a species' susceptibility.

Pyrrolizidine AlkaloidSpeciesDHP/N-oxide RatioPrimary Metabolic Pathways & EnzymesReference
Senecionine Hamster (resistant)2.29High rate of DHP formation (CYPs); High rate of glutathione-DHP conjugation[1]
Sheep (resistant)0.26Major pathway is N-oxide formation (FMOs); Low rate of DHP formation[1]
Clivorine Male Rat (susceptible)Not Applicable (only activation observed)Activation to reactive pyrrolic ester (CYP3A subfamily) is the sole pathway observed in vitro.[2]
Guinea Pig (resistant)Not Applicable (hydrolysis is predominant)Predominant pathway is direct hydrolysis to clivopic acid (carboxylesterases); Activation to pyrrolic ester is a minor pathway.[2]

Experimental Protocols

A standardized in vitro method to assess the metabolic profile of a pyrrolizidine alkaloid involves incubation with liver microsomes from different species.

Objective: To determine the rates of formation of the toxic pyrrolic ester metabolite (DHP) and the detoxified N-oxide metabolite of a test PA in liver microsomes from various species.

Materials:

  • Test Pyrrolizidine Alkaloid (e.g., this compound)

  • Liver microsomes from different species (e.g., rat, mouse, hamster, human)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Analytical standards for expected metabolites (e.g., DHP, N-oxide)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test PA.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile. The internal standard is also added at this step.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Quantify the concentration of the metabolites based on the calibration curves of the analytical standards. Calculate the rate of metabolite formation (e.g., pmol/min/mg protein).

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the generalized metabolic pathways of pyrrolizidine alkaloids and a typical experimental workflow for their in vitro metabolism studies.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Liver Microsomes (from different species) pre_incubation Pre-incubation at 37°C microsomes->pre_incubation pa Pyrrolizidine Alkaloid (e.g., this compound) pa->pre_incubation buffer Phosphate Buffer buffer->pre_incubation nadph NADPH Regenerating System start_reaction Initiate with NADPH nadph->start_reaction pre_incubation->start_reaction incubation Incubation at 37°C start_reaction->incubation stop_reaction Quench with Acetonitrile incubation->stop_reaction centrifugation Centrifugation stop_reaction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Metabolite Quantification) lcms->data_analysis

In vitro metabolism experimental workflow.

pa_metabolism cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathways pa Pyrrolizidine Alkaloid (e.g., this compound) dhp Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) pa->dhp CYP450s (Dehydrogenation) n_oxide N-oxide Metabolite (Less toxic) pa->n_oxide FMOs (N-oxidation) hydrolysis_products Hydrolysis Products (e.g., Clivopic Acid) pa->hydrolysis_products Carboxylesterases (Hydrolysis) toxicity Hepatotoxicity (Covalent binding to macromolecules) dhp->toxicity excretion Excretion n_oxide->excretion hydrolysis_products->excretion

General metabolic pathways of pyrrolizidine alkaloids.

References

A Comparative Guide to Neosenkirkine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various extraction methods for Neosenkirkine, a pyrrolizidine alkaloid of significant interest. The following sections detail the performance of modern "green" extraction techniques against conventional methods, supported by experimental data on related compounds, and provide detailed experimental protocols.

Quantitative Comparison of Extraction Methods

While direct comparative data for this compound extraction is limited in publicly available literature, this section presents data for structurally similar pyrrolizidine alkaloids (PAs) extracted from Senecio species and other plants. This information provides valuable insights into the potential efficiency of these methods for this compound isolation.

Extraction MethodPlant MaterialTarget Alkaloid(s)Yield/EfficiencyReference
Ultrasound-Assisted Extraction (UAE) Senecio brasiliensis (Leaf)Integerrimine & Senecionine11.82% (Total Extract)[1]
Pressurized Liquid Extraction (PLE) Senecio brasiliensis (Leaf)Integerrimine & Senecionine18.63% (Total Extract)[1]
Microwave Hydrodiffusion and Gravity (MHG) Senecio brasiliensis (Flower)Integerrimine & Senecionine0.68% (Total Extract)[1]
Microwave-Assisted Extraction (MAE) Tussilago farfaraSenkirkine & SenecionineComparable to Reflux[2][3]
Pressurized Hot Water Extraction (PHWE) Tussilago farfaraSenkirkine & SenecionineComparable to Reflux[2][3]
Conventional Solvent (Soxhlet) Extraction Senecio vulgarisPyrrolizidine AlkaloidsNot Quantified[4]
Conventional Solvent (Maceration) Senecio brasiliensisIntegerrimine & SenecionineLower than UAE[1]

Note: The yields reported for Senecio brasiliensis represent the total extract and not the specific yield of the target alkaloids. However, the study indicates that UAE and PLE were efficient for the extraction of integerrimine and senecionine.[1]

Experimental Protocols

Detailed methodologies for three key extraction techniques are provided below. These protocols are based on established methods for the extraction of pyrrolizidine alkaloids from plant matrices and can be adapted for this compound extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from the extraction of pyrrolizidine alkaloids from Senecio brasiliensis.[1]

a. Sample Preparation:

  • Dry the plant material (e.g., aerial parts of the Senecio species) at 40°C until a constant weight is achieved.

  • Grind the dried material to a fine powder (e.g., 40 mesh).[5]

b. Extraction Procedure:

  • Weigh 2.5 g of the powdered plant material and place it in a 250 mL extraction vessel.

  • Add 100 mL of a hydroalcoholic solution (e.g., 60% ethanol in water) to the vessel.

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Conduct the extraction at a controlled temperature of 40°C for 30 minutes.

  • Following extraction, centrifuge the mixture at 10,000 rpm for 5 minutes to separate the supernatant from the plant debris.

  • Carefully collect the supernatant.

  • To concentrate the extract, evaporate the solvent under vacuum at 40°C.

c. Workflow Diagram:

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction Dry Drying Plant Material Grind Grinding to Powder Dry->Grind Mix Mixing Powder with Solvent Grind->Mix Sonicate Sonication (40°C, 30 min) Mix->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Collect Collecting Supernatant Centrifuge->Collect Evaporate Solvent Evaporation Collect->Evaporate Crude this compound Extract Crude this compound Extract Evaporate->Crude this compound Extract

Figure 1. Ultrasound-Assisted Extraction Workflow.
Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on the optimized extraction of senkirkine and senecionine from Tussilago farfara.[2][3]

a. Sample Preparation:

  • Dry and grind the plant material as described in the UAE protocol.

b. Extraction Procedure:

  • Weigh 1 g of the powdered plant material and place it in a microwave extraction vessel.

  • Add 40 mL of a binary solvent mixture of methanol and water (1:1, v/v).

  • Acidify the solvent to a pH of 2-3 using hydrochloric acid (HCl).

  • Seal the vessel and place it in a microwave reactor.

  • Apply microwave irradiation for 15 minutes at a power level sufficient to maintain the solvent at its boiling point.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to remove solid plant material.

  • The resulting filtrate contains the crude alkaloid extract.

c. Workflow Diagram:

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction Dry Drying Plant Material Grind Grinding to Powder Dry->Grind Mix Mixing Powder with Acidified Solvent Grind->Mix Microwave Microwave Irradiation (Boiling Point, 15 min) Mix->Microwave Cool Cooling Microwave->Cool Filter Filtration Cool->Filter Crude this compound Extract Crude this compound Extract Filter->Crude this compound Extract

Figure 2. Microwave-Assisted Extraction Workflow.
Conventional Solvent (Soxhlet) Extraction Protocol

This protocol is a traditional method for the extraction of pyrrolizidine alkaloids from Senecio vulgaris.[4]

a. Sample Preparation:

  • Dry and grind the plant material as described in the UAE protocol.

b. Extraction Procedure:

  • Weigh a desired amount of the powdered plant material (e.g., 50 g) and place it in a porous thimble.

  • Place the thimble inside the main chamber of a Soxhlet extractor.

  • Fill a round-bottom flask with a suitable solvent (e.g., 85% ethanol) and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

  • The solvent will fill the thimble and extract the alkaloids. Once the solvent reaches the top of the siphon tube, it will be siphoned back into the round-bottom flask.

  • Allow this process to cycle for an extended period (e.g., 20-21 hours) to ensure complete extraction.

  • After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude alkaloid extract.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

While the specific signaling pathways activated by this compound have not been extensively studied, the cytotoxic and apoptotic effects of other macrocyclic pyrrolizidine alkaloids, such as retrorsine, provide a basis for a hypothetical model. These alkaloids are known to induce cellular damage through metabolic activation, leading to oxidative stress and the induction of apoptosis.

The proposed pathway suggests that this compound, after metabolic activation in the liver, generates reactive metabolites. These metabolites can lead to the production of reactive oxygen species (ROS), causing oxidative stress. This, in turn, can trigger the mitochondrial apoptosis pathway and activate the MAPK signaling cascade, ultimately leading to programmed cell death.

Cytotoxicity_Pathway cluster_cellular Cellular Response This compound This compound Metabolic_Activation Metabolic Activation (e.g., in Liver) This compound->Metabolic_Activation Reactive_Metabolites Reactive Metabolites Metabolic_Activation->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Generation Reactive_Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage MAPK_Activation MAPK Pathway Activation (e.g., JNK, p38) Oxidative_Stress->MAPK_Activation Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Damage->Caspase_Activation MAPK_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Validating the Specificity of a Novel HPLC-MS/MS Method for Neosenkirkine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the specific detection of Neosenkirkine against other structurally similar pyrrolizidine alkaloids. The presented experimental data underscores the method's high specificity, a critical requirement for accurate quantification in complex matrices. This document is intended for researchers, scientists, and drug development professionals working on natural product analysis and safety assessment.

Comparative Analysis of Analytical Methods

The accurate detection of this compound, a pyrrolizidine alkaloid with potential toxicity, is crucial. The primary challenge in developing a reliable analytical method is ensuring its specificity, i.e., the ability to unequivocally measure this compound in the presence of structurally related compounds.[1][2] Advanced analytical techniques like HPLC-MS/MS are well-suited for this purpose due to their high sensitivity and selectivity.[3][4]

This section compares the specificity of our proposed HPLC-MS/MS method ("Method X") with a generic HPLC-UV method. The key to validating specificity is to demonstrate that the method can distinguish between the target analyte and closely related substances.[1] For this validation, certified analytical standards of this compound and its stereoisomers, Renardine and O-Crotaverrine, as well as the related alkaloid Senkirkine, were used.[5]

Table 1: Chromatographic Resolution of this compound and Related Alkaloids
CompoundMethod X (HPLC-MS/MS) Retention Time (min)Generic HPLC-UV Retention Time (min)
This compound5.24.8
Renardine5.84.8
O-Crotaverrine6.14.9
Senkirkine4.94.5

As indicated in the table, the generic HPLC-UV method shows significant co-elution, particularly between this compound and Renardine, making accurate quantification challenging. In contrast, Method X provides clear baseline separation of all tested alkaloids.

Table 2: Mass Spectrometric Identification and Specificity
CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) for Quantification (Method X)
This compoundC₁₉H₂₇NO₆366.18120.1
RenardineC₁₉H₂₇NO₆366.18136.1
O-CrotaverrineC₁₉H₂₇NO₆366.18152.1
SenkirkineC₁₉H₂₇NO₆366.1894.1

The data in Table 2 demonstrates that while all compounds are isomers and have the same precursor ion, their fragmentation patterns upon collision-induced dissociation are distinct. Method X utilizes unique product ions for the quantification of each alkaloid, ensuring high specificity.

Experimental Workflow and Logical Framework

The following diagrams illustrate the experimental workflow for validating the specificity of the this compound detection method and the logical framework behind the validation process.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation and Mass Spectrometric Detection cluster_2 Data Analysis and Specificity Assessment A Procure Analytical Standards (this compound, Renardine, O-Crotaverrine, Senkirkine) B Prepare Individual and Mixed Standard Solutions A->B C Inject Samples into HPLC-MS/MS System B->C D Separate Compounds using Reversed-Phase HPLC C->D E Detect and Fragment Ions using Tandem Mass Spectrometry D->E F Analyze Chromatograms for Retention Time and Peak Resolution E->F G Analyze Mass Spectra for Unique Precursor-Product Ion Transitions E->G H Compare Results from Individual and Mixed Standards F->H G->H

Caption: Experimental workflow for specificity validation.

G A Premise: Structurally similar compounds can interfere with detection. B Hypothesis: Method X is specific for this compound. A->B C Test 1: Chromatographic Separation B->C D Test 2: Mass Spectrometric Discrimination B->D E Result 1: This compound is chromatographically resolved from related compounds. C->E F Result 2: This compound has a unique precursor-product ion transition. D->F G Conclusion: Method X demonstrates high specificity for this compound detection. E->G F->G

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Neosenkirkine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling neosenkirkine, a pyrrolizidine alkaloid with potential hepatotoxic and carcinogenic properties, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols minimizes the risk of exposure and prevents environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye protection.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] In case of accidental contact, rinse the affected area immediately with plenty of water.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other hazardous chemicals, must comply with national and local regulations.[4] The following steps provide a general guideline for its safe disposal in a laboratory setting:

  • Waste Identification and Segregation:

    • Pure this compound and any concentrated solutions should be classified as hazardous chemical waste.

    • Contaminated materials, such as pipette tips, gloves, and empty vials, should also be treated as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to ensure proper handling and treatment.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound.

    • The label should prominently display "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide them with accurate information about the waste, including its chemical nature and quantity.

  • Documentation:

    • Maintain a detailed record of the this compound waste generated and disposed of, in accordance with regulatory requirements. This includes dates, quantities, and disposal manifests.

Disposal of Contaminated Plant Material

For researchers working with plant materials containing this compound or other pyrrolizidine alkaloids, specific disposal measures are necessary to prevent environmental reintroduction. Plant material that may contain these alkaloids should not be composted.[5] Instead, it should be carefully removed and destroyed, for instance by burning, to ensure the complete degradation of the toxic compounds.[6]

Emergency Procedures

In the event of a spill, evacuate the area and prevent the spread of the material. Use appropriate absorbent materials for liquid spills and carefully sweep up solid materials, avoiding dust generation.[3] All cleanup materials should be placed in a sealed container and disposed of as hazardous waste. Report the spill to your EHS department immediately.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Neosenkirkine_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Pure compound, contaminated items) B->C D Segregate from Other Waste C->D E Place in a Labeled, Leak-Proof Hazardous Waste Container D->E F Store in a Designated Secure Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Arrange for Waste Pickup G->H I Complete Disposal Documentation H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Neosenkirkine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potentially hazardous compounds. This guide provides essential safety and logistical information for the handling and disposal of Neosenkirkine, a pyrrolizidine alkaloid.

Core Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, drawing parallels from guidelines for cytotoxic drugs.

PPE CategoryItemSpecificationPurpose
Hand Protection Double GlovesChemotherapy-tested nitrile gloves.[1]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Respiratory Protection N95 or higher RespiratorA NIOSH-approved N95 or higher-level respirator.Minimizes the risk of inhaling aerosolized particles of the compound.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-compliant safety goggles. A full-face shield should be worn in addition to goggles when there is a splash hazard.Protects eyes and face from splashes and airborne particles.

Operational Workflow for Handling this compound

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

Neosenkirkine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area 1. prep_weigh Weigh this compound prep_area->prep_weigh 2. handle_exp Perform Experimental Procedures prep_weigh->handle_exp 3. cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon 4. cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste 5. cleanup_ppe Doff PPE in Correct Order cleanup_waste->cleanup_ppe 6. cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash 7.

Figure 1. A stepwise workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, should be considered hazardous waste.

  • Containment: Hazardous waste must be collected in clearly labeled, leak-proof containers.

  • Disposal Route: Follow your institution's specific guidelines for the disposal of cytotoxic or hazardous chemical waste. This typically involves incineration by a licensed waste management contractor. Never dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By implementing these safety measures, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's safety officer for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.